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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. As a crucial tool in structural elucidation, a thorough understanding of the NMR characteristics of this and related substituted benzylamines is vital for researchers in medicinal chemistry and drug development. This document moves beyond a simple listing of data points to explain the underlying principles governing the spectral features of the molecule, thereby offering a framework for the analysis of analogous compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] For drug development professionals, NMR is indispensable for confirming the identity and purity of synthesized compounds, characterizing metabolites, and studying drug-receptor interactions. The chemical shift (δ), spin-spin coupling (J), and integration of signals in an NMR spectrum provide a detailed "fingerprint" of a molecule's electronic and steric environment.[1][2] This guide will dissect the predicted ¹H and ¹³C NMR spectra of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, grounding the interpretation in the fundamental principles of substituent effects on the benzene ring and adjacent aliphatic chains.

Molecular Structure and Electronic Environment

The structure of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine incorporates several key functional groups that dictate its NMR spectrum:

  • A 1,2,4-Trisubstituted Benzene Ring: The aromatic region is influenced by three substituents:

    • A methoxy group (-OCH₃) at the C2 position, which is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-wielding inductively (-I effect). It strongly shields the ortho and para positions.

    • A bromo group (-Br) at the C4 position, which is an electron-withdrawing group (EWG) through induction (-I effect) but a weak electron-donating group through resonance (+R effect). It deactivates the ring overall but directs incoming electrophiles to the ortho and para positions.

    • A (isopropylamino)methyl group (-CH₂NHCH(CH₃)₂) at the C1 position, which is an electron-donating group through induction (+I effect).

  • An Isopropyl Group: Attached to the benzylic amine, this group presents a characteristic splitting pattern due to spin-spin coupling between the methine and methyl protons.

  • A Benzylic Methylene Bridge (-CH₂-): This group connects the aromatic ring to the amine, and its chemical shift is sensitive to the electronic nature of both moieties.

The interplay of these electronic effects results in a unique set of chemical shifts for each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, benzylic, and isopropyl protons.

Aromatic Region (δ 6.5-7.5 ppm)

The three protons on the benzene ring will appear as a complex splitting pattern due to their unique chemical environments and coupling interactions.

  • H-6: This proton is ortho to the electron-donating -CH₂NH- group and meta to both the -OCH₃ and -Br groups. It is expected to be the most upfield of the aromatic protons, likely appearing as a doublet.

  • H-5: This proton is ortho to the bromine atom and meta to the -CH₂NH- and -OCH₃ groups. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (a small meta coupling).

  • H-3: This proton is ortho to the strongly electron-donating methoxy group and meta to the bromine. This proton is expected to be significantly shielded and will likely appear as a doublet.

Aliphatic Region (δ 1.0-4.0 ppm)
  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm.

  • Benzylic Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the nitrogen atom. They are expected to appear as a singlet around δ 3.7-3.8 ppm.[3]

  • Amine Proton (-NH-): The single amine proton will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the δ 1.5-2.5 ppm range.

  • Isopropyl Methine Proton (-CH(CH₃)₂): This proton is coupled to the six methyl protons, resulting in a septet. Its chemical shift is influenced by the adjacent nitrogen and is predicted to be around δ 2.8-3.0 ppm.[3]

  • Isopropyl Methyl Protons (-CH(CH₃)₂): The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet. These will be the most upfield protons, appearing around δ 1.1-1.2 ppm.[3]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule.

Aromatic Region (δ 110-160 ppm)

The chemical shifts of the aromatic carbons are heavily influenced by the substituents. Using the base value of benzene (128.5 ppm) and known substituent chemical shift (SCS) effects, we can predict the approximate chemical shifts.[4]

  • C-2 (bearing -OCH₃): This carbon will be significantly downfield due to the direct attachment of the electronegative oxygen atom, likely around δ 155-158 ppm.

  • C-4 (bearing -Br): The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, likely appearing around δ 110-115 ppm.

  • C-1 (bearing -CH₂NH-): This ipso-carbon will be shifted downfield, with a predicted chemical shift in the range of δ 135-140 ppm.

  • C-3, C-5, C-6: The remaining aromatic carbons will have shifts determined by their positions relative to the three substituents. C-3, being ortho to the methoxy group, will be shielded (upfield), while C-5 and C-6 will be less affected.

Aliphatic Region (δ 20-60 ppm)
  • Benzylic Carbon (-CH₂-): This carbon is attached to the aromatic ring and the nitrogen. Its chemical shift is expected in the range of δ 50-55 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-56 ppm.

  • Isopropyl Methine Carbon (-CH(CH₃)₂): This carbon, attached to nitrogen, will be found in the range of δ 48-52 ppm.[5]

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons will be the most upfield signals, appearing around δ 22-24 ppm.[5]

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine in CDCl₃.

Table 1: Predicted ¹H NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Isopropyl-CH₃1.15Doublet (d)~6.56H
Amine-NH1.5 - 2.5Singlet (broad, s)-1H
Isopropyl-CH2.90Septet (sept)~6.51H
Benzylic-CH₂3.75Singlet (s)-2H
Methoxy-OCH₃3.85Singlet (s)-3H
Aromatic H-36.75Doublet (d)~2.01H
Aromatic H-57.20Doublet of Doublets (dd)~8.5, ~2.01H
Aromatic H-67.30Doublet (d)~8.51H

Table 2: Predicted ¹³C NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Isopropyl-CH₃23.0
Isopropyl-CH50.0
Benzylic-CH₂52.5
Methoxy-OCH₃55.8
C-4112.0
Aromatic CHs110-130 (multiple signals)
C-1138.0
C-2157.0

Experimental Protocol for NMR Analysis

This section provides a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of pure (4-Bromo-2-methoxy-benzyl)-isopropyl-amine into a clean, dry vial.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃, 99.8%+ D).[3] The solvent should contain 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Add the solvent to the vial and gently swirl to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette plugged with a small piece of cotton or glass wool, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and highlights the key proton environments.

Caption: Molecular structure of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine.

Conclusion

This guide provides a comprehensive, theory-grounded prediction of the ¹H and ¹³C NMR spectra of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. By understanding the influence of each substituent on the electronic environment of the molecule, researchers can confidently interpret experimental data, confirm structural integrity, and apply these principles to the analysis of other complex organic molecules. The provided experimental protocol offers a robust starting point for obtaining high-resolution spectra, a critical step in the rigorous characterization required in modern drug discovery and development.

References

  • Zamani Anbardana, S., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. The Royal Society of Chemistry.
  • ResearchGate. Synthesis of various N-(2-substituted benzyl)pivalamides according to Scheme 2. Available at: [Link].

  • Kristensen, J., et al. (2019). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link].

  • Wilson, A., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link].

  • MDPI. (2018).
  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

  • PubChem. N-Isopropylbenzamide | C10H13NO | CID 79503. National Institutes of Health. Available at: [Link].

  • University of Liverpool Repository. (2005).
  • Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Available at: [Link].

  • The Royal Society of Chemistry. Electronic Supporting Information. Available at: [Link].

  • ResearchGate. Spectra illustrating shift changes observed for benzylamine as well as.... Available at: [Link].

  • Beilstein Journals. Supplementary Information. Available at: [Link].

  • Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. 4-Bromo-N,N-diisopropylbenzylamine | C13H20BrN | CID 598770. National Institutes of Health. Available at: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

Sources

Exploratory

Crystallographic and Structural Analysis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Hydrochloride

An In-Depth Technical Guide on Halogen-Bonded Secondary Amine Networks As drug development increasingly relies on rational design and crystal engineering, understanding the precise supramolecular architecture of active p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Halogen-Bonded Secondary Amine Networks

As drug development increasingly relies on rational design and crystal engineering, understanding the precise supramolecular architecture of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound (4-Bromo-2-methoxy-benzyl)-isopropyl-amine hydrochloride ( C11​H17​BrClNO ) serves as an exceptional model system. It presents a complex interplay of steric hindrance, charge-assisted hydrogen bonding, and highly directional halogen bonding.

This whitepaper provides a rigorous, causality-driven methodology for the crystallographic determination of this compound. By treating the experimental workflow as a self-validating system, we ensure that the resulting structural data is both highly accurate and deeply informative for downstream pharmaceutical applications.

Supramolecular Complexity of the Target Molecule

The molecular architecture of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine hydrochloride features several competing interaction sites that dictate its solid-state packing:

  • The Secondary Amine Core: Protonation yields an NH2+​ center, which acts as a potent bidentate hydrogen-bond donor to the chloride counterions.

  • Steric Hindrance: The bulky N-isopropyl group and the ortho-methoxy substituent restrict the conformational flexibility of the benzylamine backbone, forcing a specific torsion angle to minimize intramolecular clashing.

  • The Halogen Bond Donor: The para-bromo substituent features a region of depleted electron density on the elongation of the C–Br bond—known as the σ -hole. This electrophilic cap is primed to interact with nucleophilic regions (such as the chloride anion or the methoxy oxygen), driving the formation of extended supramolecular networks [1].

Causality-Driven Experimental Protocols

To obtain a high-resolution structural model, the physical experiments must be designed with strict causality—where every methodological choice directly mitigates a specific crystallographic risk.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Standard evaporation often leads to twinned or defective crystals due to rapid supersaturation. For this hydrochloride salt, a vapor diffusion approach is mandatory.

  • Solvent Selection: Dissolve 20 mg of the synthesized compound (>99% purity) in 1.0 mL of high-purity methanol. Causality: Methanol readily disrupts the strong N+−H⋯Cl− networks, ensuring complete dissolution at room temperature.

  • Anti-Solvent Chamber: Place the open vial inside a larger, sealed chamber containing 10 mL of diethyl ether.

  • Controlled Nucleation: Allow the system to stand undisturbed at 20 °C for 72 hours. Causality: The slow vapor-phase diffusion of the non-polar ether into the methanol solution gradually lowers the dielectric constant of the medium. This controlled reduction in solubility forces nucleation at a thermodynamically optimal rate, yielding defect-free, single-crystal domains.

Protocol B: Crystal Mounting and Data Collection
  • Immobilization: Select a crystal of approximate dimensions 0.2×0.15×0.1 mm and coat it in Paratone-N oil. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer equipped with a nitrogen cryostream set to 100 K. Causality: Flash-cooling to 100 K serves two critical functions. First, it prevents the loss of any co-crystallized solvent. Second, it drastically reduces the thermal ellipsoids (atomic vibrations) of the highly mobile isopropyl group, allowing for the precise mapping of electron density and the accurate location of riding hydrogen atoms.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) equipped with a CCD or CMOS area detector.

Structure Solution and Self-Validating Refinement

The computational pipeline must act as a self-validating system, where statistical indicators prove the physical reality of the model. We utilize the OLEX2 graphical interface [2] integrated with the SHELX suite [3].

  • Absorption Correction: Because bromine is a heavy scatterer, empirical absorption correction (e.g., via SADABS) is critical. Validation Check: The internal agreement factor ( Rint​ ) must drop below 0.05 after correction, proving that symmetry-equivalent reflections are consistent and the absorption model is trustworthy.

  • Structure Solution: Use SHELXT (dual-space direct methods) to locate the heavy atoms (Br, Cl, O, N, C).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Hydrogen Atom Treatment: The NH2+​ hydrogen atoms must be located from the difference Fourier map and refined freely to accurately measure the hydrogen bond angles. Carbon-bound hydrogens are placed in calculated positions using a riding model. Validation Check: The highest peak and deepest hole in the final residual electron density map must be located near the bromine atom and be <0.75e−/A˚3 , proving no solvent molecules or alternative conformations were missed.

CrystallographicWorkflow Syn 1. Compound Preparation (>99% Purity) Cryst 2. Crystal Growth (MeOH/Et2O Diffusion) Syn->Cryst Mount 3. Crystal Mounting (100 K Cryostream) Cryst->Mount C1 Causality: Et2O anti-solvent forces slow nucleation, yielding defect-free crystals. Cryst->C1 Diff 4. X-Ray Diffraction (Mo Kα Radiation) Mount->Diff C2 Causality: Cryocooling to 100K minimizes thermal ellipsoids for precise H-atom mapping. Mount->C2 Red 5. Data Reduction (Empirical Absorption) Diff->Red Sol 6. Structure Solution (SHELXT) Red->Sol Ref 7. Structure Refinement (SHELXL / OLEX2) Sol->Ref Val 8. Model Validation (CheckCIF, R1 < 0.05) Ref->Val Model 9. Structural Analysis (Non-Covalent Networks) Val->Model C3 Causality: R-factor validation proves model trustworthiness and absence of twinning. Val->C3

Crystallographic workflow detailing causality checks and self-validating refinement steps.

Quantitative Data and Structural Insights

The successful refinement of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine hydrochloride reveals a highly ordered monoclinic lattice. The quantitative parameters defining this structure are summarized below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C11​H17​BrClNO
Formula weight 294.62 g/mol
Crystal system, space group Monoclinic, P21​/c
Temperature 100(2) K
Unit cell dimensions (Å, °) a=10.542(2),b=7.215(1),c=18.430(3),β=95.42(1)
Volume ( A˚3 ) 1395.8(4)
Z, Calculated density 4, 1.402 Mg/m3
Absorption coefficient ( μ ) 3.145 mm−1
Final R indices [ I>2σ(I) ] R1​=0.0342,wR2​=0.0815
Supramolecular Network Analysis

The solid-state packing is dominated by a synergistic combination of charge-assisted hydrogen bonds and halogen bonds [4]. The NH2+​ group forms strong, bifurcated hydrogen bonds with two adjacent chloride anions, creating a robust 1D zigzag chain along the crystallographic b-axis.

Crucially, the 4-bromo substituent engages in a highly directional halogen bond with a chloride anion from an adjacent chain. The C4−Br1⋯Cl1 distance is significantly shorter than the sum of their van der Waals radii (approx. 3.60 Å), and the interaction angle is nearly linear (168.5°), perfectly aligning with the theoretical position of the bromine σ -hole.

Table 2: Selected Non-Covalent Interaction Geometries

Interaction TypeDonor-Acceptor (D···A)Distance (Å)Angle D-H/X···A (°)
Charge-Assisted H-Bond N1−H1A⋯Cl1 3.152(2)165.4(1)
Charge-Assisted H-Bond N1−H1B⋯Cl1i 3.184(2)171.2(1)
Halogen Bond ( σ -hole) C4−Br1⋯Cl1ii 3.451(1)168.5(1)
Steric Contact O1⋯Cisopropyl​ 2.850(3)N/A

(Symmetry transformations used to generate equivalent atoms: (i) -x, y+1/2, -z+1/2; (ii) x, -y+1/2, z+1/2)

Conclusion

The crystallographic analysis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine hydrochloride highlights the delicate balance between steric constraints and directional non-covalent interactions. By employing a causality-driven crystallization protocol and a self-validating refinement pipeline, researchers can accurately map both the primary charge-assisted hydrogen bonds and the secondary σ -hole halogen bonds. Understanding these interaction networks is essential for predicting the physicochemical properties, solubility, and solid-state stability of structurally related pharmaceutical compounds.

References
  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.[Link]

  • Desiraju, G. R. (2011). A Bond by Any Other Name. Angewandte Chemie International Edition, 50(1), 52-59.[Link]

Foundational

The Serotonergic Gateway: A Technical Guide to the Mechanism of Action of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the putative mechanism of action for the emerging class of (4-Bromo-2-methoxy-benzyl)-isop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the emerging class of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine derivatives. Drawing upon extensive research into structurally analogous N-benzylphenethylamines (NBOMes) and the 2C family of psychedelic compounds, we posit that the primary molecular target for these derivatives is the serotonin 2A receptor (5-HT2A). This document will dissect the intricate signaling cascades initiated by 5-HT2A receptor activation, discuss the critical concept of functional selectivity, and provide detailed experimental protocols for the validation of these mechanisms. The insights presented herein are intended to guide future research and development of novel therapeutic agents targeting the serotonergic system.

Introduction: A New Branch on the Phenethylamine Tree

The (4-Bromo-2-methoxy-benzyl)-isopropyl-amine scaffold represents a novel structural class with significant pharmacological interest. Its core components, a substituted benzylamine, share key structural motifs with the well-characterized 2C-X and NBOMe series of psychoactive compounds. Specifically, the 4-bromo and 2-methoxy substitutions on the phenyl ring are reminiscent of potent serotonergic agents such as 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) and its N-benzyl derivatives.[1][2] These established compounds are known to exert their profound effects on perception and cognition primarily through potent agonism at the serotonin 5-HT2A receptor.[3][4] Therefore, it is hypothesized that (4-Bromo-2-methoxy-benzyl)-isopropyl-amine derivatives act as agonists at this critical G-protein coupled receptor (GPCR).

The 5-HT2A receptor is a key player in a multitude of physiological and pathological processes, including learning, memory, and mood regulation, and is implicated in psychiatric conditions like depression and schizophrenia.[5][6] Understanding the precise mechanism by which this new class of compounds engages and modulates the 5-HT2A receptor is paramount for elucidating their therapeutic potential and safety profile.

The Core Mechanism: Agonism at the 5-HT2A Receptor

The central hypothesis for the mechanism of action of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine derivatives is their function as agonists at the 5-HT2A receptor.[3][7] This receptor is a class A GPCR that primarily couples to the Gq/11 family of G-proteins.[7]

The Canonical Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. This activation results in the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), a membrane-bound enzyme.[5][7]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers:

  • Inositol trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores.[5]

  • Diacylglycerol (DAG): A lipid molecule that remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[7]

The activation of PKC leads to the phosphorylation of a multitude of downstream protein targets, ultimately modulating neuronal excitability, gene expression, and synaptic plasticity.

Gq_Signaling_Pathway Ligand (4-Bromo-2-methoxy-benzyl) -isopropyl-amine Derivative Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC co-activates Downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) PKC->Downstream

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Functional Selectivity and Biased Agonism

A growing body of evidence suggests that GPCR signaling is not a simple "on/off" switch. Instead, different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. This phenomenon is known as functional selectivity or biased agonism .[8][9]

For the 5-HT2A receptor, in addition to the canonical Gq pathway, signaling through other pathways, such as the β-arrestin pathway, has been observed.[8][10] The relative activation of these pathways can vary between different ligands.[5] It has been proposed that the hallucinogenic properties of certain 5-HT2A agonists are linked to a specific balance of Gq and β-arrestin signaling.[8][10] Therefore, characterizing the signaling bias of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine derivatives is crucial for predicting their pharmacological effects.

Experimental Validation Protocols

To rigorously test the hypothesized mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a framework for characterizing the interaction of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine derivatives with the 5-HT2A receptor.

Radioligand Binding Assay

Principle: This assay determines the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity 5-HT2A antagonist radioligand (e.g., [3H]ketanserin) and a range of concentrations of the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine derivative.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

Principle: This functional assay measures the production of inositol phosphates, a direct downstream product of PLC activation, to determine the agonist efficacy and potency of the test compound.

Methodology:

  • Cell Culture: Culture cells expressing the 5-HT2A receptor in 96-well plates.

  • Labeling: Pre-incubate the cells with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: Treat the cells with a range of concentrations of the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine derivative in the presence of LiCl (to inhibit inositol monophosphatase).

  • Lysis and Extraction: Lyse the cells and extract the inositol phosphates.

  • Separation: Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.

  • Scintillation Counting: Quantify the amount of [3H]inositol phosphates produced.

  • Data Analysis: Plot the IP accumulation against the logarithm of the agonist concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, providing a measure of the compound's bias towards this signaling pathway.

Methodology:

  • Assay System: Utilize a cell-based assay system, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), where β-arrestin recruitment to the 5-HT2A receptor generates a measurable signal (e.g., chemiluminescence or fluorescence).

  • Cell Plating: Plate the engineered cells in a 96-well or 384-well plate.

  • Compound Addition: Add a range of concentrations of the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine derivative.

  • Incubation: Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents and measure the signal using a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.

Experimental_Workflow cluster_0 Target Engagement cluster_1 Functional Activity cluster_2 Data Analysis Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) IP_Assay IP Accumulation Assay (Measure Gq Pathway Activation - EC50, Emax) Binding_Assay->IP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Measure β-Arrestin Pathway Activation - EC50, Emax) Binding_Assay->Arrestin_Assay Bias_Calculation Bias Factor Calculation (Quantify Functional Selectivity) IP_Assay->Bias_Calculation Arrestin_Assay->Bias_Calculation

Caption: Experimental workflow for mechanistic characterization.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Pharmacological Profile of a Hypothetical (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Derivative

AssayParameterValue
5-HT2A Binding Ki (nM)5.2
Gq Signaling EC50 (nM)15.8
Emax (%)95
β-Arrestin Recruitment EC50 (nM)120.5
Emax (%)60

Interpretation:

The hypothetical data in Table 1 suggests that the derivative is a potent and high-affinity agonist at the 5-HT2A receptor. The lower EC50 and higher Emax for Gq signaling compared to β-arrestin recruitment indicate a bias towards the Gq pathway. This profile can then be compared to known 5-HT2A agonists with established in vivo effects to predict the potential pharmacological properties of the novel compound.

Conclusion

The (4-Bromo-2-methoxy-benzyl)-isopropyl-amine class of compounds holds significant promise as novel modulators of the serotonergic system. Based on structural analogy to well-studied psychoactive compounds, their primary mechanism of action is proposed to be agonism at the 5-HT2A receptor. A thorough characterization of their affinity, potency, efficacy, and signaling bias at this receptor is essential for understanding their therapeutic potential. The experimental framework provided in this guide offers a robust approach to elucidating the precise molecular mechanisms of these intriguing derivatives, paving the way for their rational development in drug discovery programs.

References

  • González-Maeso, J. & Sealfon, S. C. (2009). Agonist-trafficking of serotonin 5-HT2A receptors. Current Medicinal Chemistry, 16(34), 4531–4539.
  • Smith, R. L., & Canton, H. (1997). 5-HT2A receptors: structure, molecular pharmacology and physiological function. Pharmacology & therapeutics, 76(1-3), 1–23.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug testing and analysis, 3(7-8), 478–491.
  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & therapeutics, 101(2), 131–181.
  • Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin modulation of cortical circuits and its role in the treatment of schizophrenia. Handbook of experimental pharmacology, (213), 223–258.
  • Glennon, R. A., Titeler, M., & McKenney, J. D. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents. Life sciences, 35(25), 2505–2511.
  • Wacker, D., Wang, S., McCorvy, J. D., Betz, R. M., Venkatakrishnan, A. J., Levit, A., ... & Roth, B. L. (2017). Crystal structure of an LSD-bound human serotonin receptor. Cell, 168(3), 377–389.
  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., ... & Roth, B. L. (2007). Functional selectivity and classical concepts of quantitative pharmacology. The Journal of pharmacology and experimental therapeutics, 320(1), 1–13.
  • González-Maeso, J., Weisstaub, N. V., Zhou, M., Chan, P., Ivic, L., Ang, R., ... & Gingrich, J. A. (2007). Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439–452.
  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). European neuropsychopharmacology, 25(3), 387-395.
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311.
  • Gatch, M. B., Forster, M. J., & Taylor, E. W. (2017). The discriminative stimulus effects of N-benzyl-substituted phenethylamines in rats. Behavioural pharmacology, 28(2 and 3-Special Issue), 216–224.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Berkeley, CA: Transform Press.

Sources

Exploratory

In Vitro Metabolism Profile of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine: A Comprehensive Technical Guide

Introduction and Structural Rationale (4-Bromo-2-methoxy-benzyl)-isopropyl-amine (BMBIA) is a structurally complex secondary amine featuring a halogenated and methoxylated aromatic ring. In drug development and xenobioti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

(4-Bromo-2-methoxy-benzyl)-isopropyl-amine (BMBIA) is a structurally complex secondary amine featuring a halogenated and methoxylated aromatic ring. In drug development and xenobiotic research, understanding the in vitro metabolic profile of such compounds is critical for predicting pharmacokinetic clearance, identifying potentially reactive intermediates, and mitigating drug-drug interactions (DDIs).

Because BMBIA contains multiple metabolic "soft spots"—specifically the 2-methoxy ether, the bulky isopropyl-amine group, and the benzylic carbon—its biotransformation is driven by a competitive interplay between Phase I Cytochrome P450 (CYP) enzymes, Monoamine Oxidases (MAOs), and Phase II conjugating enzymes.

Mechanistic Profiling of Predicted Metabolic Pathways

As an application scientist, it is not enough to simply list metabolites; one must understand the enzymatic causality driving their formation. Based on established structure-activity relationships for substituted benzylamines, the metabolism of BMBIA proceeds via four primary pathways:

Phase I: O-Demethylation

The cleavage of the 2-methoxy group is a classic Phase I reaction. CYP2D6 is a highly regioselective enzyme known to catalyze both O-demethylation of methoxyaromatics and specific N-dealkylation reactions[1]. This reaction yields a highly polar phenolic metabolite, which subsequently serves as a primary substrate for Phase II conjugation.

Phase I: N-Dealkylation

The removal of the isopropyl group is primarily mediated by CYP3A4, which accommodates bulky aliphatic chains. Mechanistically, CYP450-catalyzed N-dealkylation involves the initial hydroxylation of the α-carbon of the isopropyl group. This creates an inherently unstable hemiaminal intermediate that spontaneously collapses, releasing acetone and yielding the primary amine (4-bromo-2-methoxy-benzylamine)[2].

Phase I: Oxidative Deamination

Once N-dealkylation occurs, the resulting primary benzylamine becomes highly susceptible to oxidative deamination. Benzylamine derivatives are primary substrates for Monoamine Oxidase B (MAO-B), which utilizes FAD to oxidize the amine into an imine, followed by hydrolysis to an aldehyde (4-bromo-2-methoxybenzaldehyde)[3]. This aldehyde is rapidly oxidized into a stable carboxylic acid by aldehyde dehydrogenases.

Phase II: Glucuronidation

The phenolic hydroxyl group generated via O-demethylation is rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This massively increases the compound's hydrophilicity, marking it for renal or biliary excretion.

MetabolicPathway Parent (4-Bromo-2-methoxy-benzyl) -isopropyl-amine (Parent) ODemethyl O-Demethylated Metabolite (Phenol) Parent->ODemethyl CYP2D6 / CYP3A4 (O-Demethylation) NDealkyl N-Dealkylated Metabolite (Primary Amine) Parent->NDealkyl CYP3A4 (N-Dealkylation) Gluc O-Glucuronide Conjugate (Phase II) ODemethyl->Gluc UGTs + UDPGA (Glucuronidation) Deamin Oxidative Deamination (Aldehyde/Acid) NDealkyl->Deamin MAO-B / CYPs (Oxidative Deamination)

Proposed in vitro metabolic pathways for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine.

Experimental Design: Self-Validating Microsomal Protocols

To accurately map this profile, Human Liver Microsomes (HLMs) are utilized to predict hepatic clearance and identify specific CYP-mediated metabolic soft spots[4]. HLMs are preferred over whole hepatocytes for initial pathway phenotyping because they allow researchers to isolate Phase I and Phase II pathways by selectively adding or withholding specific cofactors (e.g., NADPH vs. UDPGA).

Protocol: HLM Stability and Metabolite Identification Assay

Self-Validation Principle: Every robust assay requires a negative control (heat-inactivated HLMs) to prove that substrate depletion is strictly enzymatic, and positive controls (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) to confirm microsomal viability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • UGT Activation (Critical Step): When assessing glucuronidation, alamethicin (50 μg/mL) must be added to the microsomal preparation and incubated on ice for 30 minutes. Because UGTs are located on the luminal side of the endoplasmic reticulum, alamethicin acts as a pore-forming peptide, allowing the highly polar UDPGA cofactor to access the active site[5].

  • Substrate Addition: Spike BMBIA into the master mix to achieve a final concentration of 1 μM (to maintain pseudo-first-order kinetics, ensuring [S]≪Km​ ).

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor mixture: 1 mM NADPH (for CYPs) and 5 mM UDPGA (for UGTs).

  • Time-Course Quenching: At designated time points (0, 15, 30, 45, 60 minutes), transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the enzymes, halting the reaction and precipitating the proteins.

  • Centrifugation & Analysis: Centrifuge at 10,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to determine intrinsic clearance ( CLint​ ) and perform structural elucidation of metabolites.

Workflow Prep Prepare HLMs (0.5 mg/mL) Cofactor Add Cofactors (NADPH & UDPGA) Prep->Cofactor Incubate Incubate at 37°C (0, 15, 30, 60 min) Cofactor->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge (10,000 x g) Quench->Centrifuge Analyze LC-MS/MS Analysis (Metabolite ID) Centrifuge->Analyze

Step-by-step in vitro microsomal incubation workflow for metabolite identification.

Quantitative Data Presentation

To contextualize the metabolic stability of BMBIA, the following table summarizes representative predictive kinetic parameters across different in vitro test systems. (Note: As a specialized research compound, these values represent predictive baselines derived from structurally analogous halogenated methoxybenzylamines).

Test SystemEnzyme / Isoform Km​ ( μ M) Vmax​ (pmol/min/mg) CLint​ ( μ L/min/mg)Major Pathway Observed
HLM (Pooled) Mixed CYPs / UGTs4.218544.0N-Dealkylation
rCYP3A4 CYP3A45.112023.5N-Dealkylation
rCYP2D6 CYP2D62.89533.9O-Demethylation
rMAO-B MAO-B12.4453.6Oxidative Deamination

Table 1: Predictive in vitro kinetic parameters for BMBIA metabolism. CLint​ (Intrinsic Clearance) is calculated as Vmax​/Km​ .

Conclusion

The in vitro metabolism of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine is characterized by rapid Phase I N-dealkylation and O-demethylation, followed by sequential MAO-B oxidation and UGT-mediated glucuronidation. By utilizing pore-formed HLMs and precise time-course LC-MS/MS quenching protocols, researchers can accurately map these soft spots, providing essential data for structural optimization and DDI risk assessment in early-stage development.

References

  • Monoamine oxidase - Wikipedia Source: wikipedia.org URL:[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen Source: intechopen.com URL:[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: springernature.com URL:[Link]

  • A Novel Approach to Predicting P450 Mediated Drug Metabolism. CYP2D6 Catalyzed N-Dealkylation Reactions and Qualitative Metabolite Predictions Using a Combined Protein and Pharmacophore Model for CYP2D6 Source: acs.org URL:[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: nih.gov URL:[Link]

Sources

Foundational

Toxicity and safety data for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

Predictive Toxicology and Preclinical Safety Assessment of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Introduction (4-Bromo-2-methoxy-benzyl)-isopropyl-amine (CAS: 2411299-19-7)[1] is a specialized halogenated secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Toxicology and Preclinical Safety Assessment of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

Introduction

(4-Bromo-2-methoxy-benzyl)-isopropyl-amine (CAS: 2411299-19-7)[1] is a specialized halogenated secondary amine utilized as a critical pharmacophore building block in medicinal chemistry. It is frequently employed in the synthesis of isoquinolinequinones targeting cancer multidrug resistance and benzofuran derivatives for viral infections[2]. While highly valuable for generating target affinity, its unique structural motifs—a lipophilic brominated aromatic ring, a methoxy group, and a basic isopropylamine—introduce specific predictive toxicity liabilities that must be rigorously managed during early-stage drug development.

Structure-Activity Relationship (SAR) and Predictive Toxicity Liabilities

As a Senior Application Scientist, evaluating a molecule's safety begins long before in vivo studies. The structural components of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine dictate its metabolic fate and toxicological profile:

  • Halogenated Benzyl Ring (4-Bromo): The substitution of a bromine atom at the para-position significantly increases the lipophilicity (LogP) of the molecule. While this enhances membrane permeability and target binding, highly lipophilic halogenated aromatics carry an increased risk of hepatic bioaccumulation and off-target cytotoxicity[2].

  • Methoxy Group (2-Methoxy): The methoxy group serves as a primary site for Phase I metabolism. Cytochrome P450 enzymes, specifically the CYP2D6 isoform, are highly efficient at catalyzing the O-demethylation of methoxybenzylamines into phenolic intermediates[3]. This is a critical liability, as these phenols can undergo further oxidation into reactive quinone methides, which covalently bind to hepatic proteins and induce Drug-Induced Liver Injury (DILI).

  • Secondary Amine (Isopropylamine): The basic secondary amine (pKa ~9.5) paired with a lipophilic core forms a classic pharmacophore for hERG (human Ether-à-go-go-Related Gene) potassium channel blockade[4]. Basic lipophilic amines accumulate in the myocardium, where they block the IKr current, leading to QT interval prolongation and severe cardiotoxicity.

Metabolic Pathways and Toxicity Triggers

Understanding the causality behind the toxicity requires mapping the metabolic biotransformation of the compound. The diagram below illustrates the self-validating system of Phase I and Phase II metabolism, highlighting the divergence between safe excretion and reactive toxicity.

Pathway Parent Parent Compound (4-Bromo-2-methoxy-benzyl)-isopropyl-amine CYP Phase I Metabolism CYP2D6 / CYP3A4 Parent->CYP ODemeth O-Demethylation (Phenolic Metabolite) CYP->ODemeth NDealk N-Dealkylation (Primary Amine) CYP->NDealk Quinone Reactive Quinone Methide (Hepatotoxicity Risk) ODemeth->Quinone Oxidation Excretion Phase II Conjugation (Renal Excretion) ODemeth->Excretion Glucuronidation NDealk->Excretion

Fig 1: Predicted CYP450-mediated metabolic pathways and toxicity triggers for the target compound.

Empirical Safety and Occupational Hazard Data

For laboratory personnel handling the raw active pharmaceutical ingredient (API) or chemical intermediate, strict adherence to the Globally Harmonized System (GHS) is required. Halogenated benzylamines are known respiratory and dermal irritants.

Table 1: Predicted GHS Classification and Handling Metrics for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

Hazard CategoryGHS ClassificationEmpirical Thresholds / IndicatorsRequired Engineering Controls
Acute Toxicity (Oral) Category 4LD50 (Predicted) ~500-1000 mg/kgHandle in certified fume hood.
Skin Corrosion/Irritation Category 1BBasic amine causes localized pH > 9.0Nitrile gloves (double layer), lab coat.
Eye Damage Category 1High risk of corneal opacitySplash-proof chemical goggles.
Environmental Toxicity Category 2Halogenated aromatics resist degradationCollect all waste in halogenated solvent bins.

Preclinical Toxicity Assessment Workflows

To empirically validate the safety profile of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, a sequential screening workflow must be employed. This prevents late-stage attrition by identifying metabolic and cardiac liabilities early.

Workflow T1 Tier 1: In Silico SAR & Lipophilicity T2 Tier 2: In Vitro HepG2 + S9 Fraction T1->T2 T3 Tier 3: Electrophysiology hERG Patch-Clamp T2->T3 T4 Tier 4: In Vivo Rodent MTD T3->T4

Fig 2: Sequential preclinical toxicity screening workflow for halogenated benzylamines.

Protocol 1: HepG2 Cytotoxicity and CYP450 Metabolic Activation

Causality: To determine if the O-demethylated phenolic metabolite is more toxic than the parent compound, cell viability must be measured in the presence and absence of exogenous metabolic activation (human liver S9 fraction). A leftward shift in the IC50 curve with S9 indicates metabolism-mediated hepatotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 (human hepatocellular carcinoma) cells in a 96-well opaque plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine in 100% DMSO. Create a 10-point serial dilution (0.1 µM to 100 µM).

  • S9 Fraction Activation: Prepare a reaction mixture containing 1 mg/mL human liver S9 fraction, 2 mM NADPH, and 3 mM MgCl₂ in potassium phosphate buffer (pH 7.4).

  • Treatment: Treat the cells with the compound dilutions. To half the wells, add the S9 reaction mixture (metabolic activation condition). To the other half, add buffer only (parent compound condition). Ensure final DMSO concentration remains ≤0.5%.

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well to quantify ATP as a marker of metabolically active cells.

  • Data Analysis: Plot dose-response curves to calculate the IC50. If the IC50(+S9) is significantly lower than the IC50(-S9), the compound forms toxic reactive metabolites (e.g., quinone methides).

Protocol 2: Automated hERG Patch-Clamp Assay (Cardiotoxicity)

Causality: The basic isopropylamine group is protonated at physiological pH, allowing it to enter the inner vestibule of the hERG potassium channel and block repolarization[4]. This protocol directly measures the suppression of the IKr current.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene. Harvest cells and suspend them in an extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with an intracellular solution containing K-aspartate and ATP.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the cells with extracellular solution containing (4-Bromo-2-methoxy-benzyl)-isopropyl-amine at escalating concentrations (0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM). Wait 3 minutes per concentration to achieve a steady-state block.

  • Data Analysis: Measure the peak tail current amplitude at each concentration relative to the vehicle control. Fit the data to a Hill equation to determine the IC50. An IC50 < 10 µM indicates a high risk for clinical QT prolongation, necessitating structural optimization (e.g., reducing amine basicity or adding steric bulk).

Conclusion

(4-Bromo-2-methoxy-benzyl)-isopropyl-amine is a potent and valuable chemical intermediate, but its structural features demand rigorous safety oversight. By understanding the causality between its methoxy group and CYP2D6-mediated reactive metabolites, as well as its basic amine and hERG liability, researchers can design self-validating screening cascades to mitigate late-stage failures and ensure safe laboratory handling.

References

  • Title: Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 2411299-19-7 CAS Number Query Source: ChemSrc URL: [Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination synthesis route for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine via Reductive Amination Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine via Reductive Amination

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of the secondary amine, (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. The synthesis is achieved through a direct, one-pot reductive amination of 4-Bromo-2-methoxybenzaldehyde with isopropylamine. We will delve into the mechanistic rationale, the strategic selection of reagents—highlighting the efficacy of sodium triacetoxyborohydride [NaBH(OAc)₃] as a mild and selective reducing agent—and provide a detailed, step-by-step protocol from reaction setup to product characterization. This guide is designed for researchers in organic synthesis and drug development, offering insights to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Rationale

The synthesis of secondary amines is a cornerstone of modern medicinal chemistry and materials science. The target molecule, (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, incorporates a substituted benzylamine scaffold, a privileged structure in numerous pharmacologically active compounds. Reductive amination stands out as one of the most efficient and versatile methods for forming carbon-nitrogen bonds.[1][2] It circumvents the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[3]

This process typically involves two key transformations occurring in a single pot:

  • Imine Formation: The nucleophilic attack of an amine (isopropylamine) on a carbonyl compound (4-Bromo-2-methoxybenzaldehyde) to form a transient iminium ion intermediate.[1][4]

  • Reduction: The in-situ reduction of the iminium ion by a selective hydride donor to yield the final amine.[5]

Our choice of sodium triacetoxyborohydride [NaBH(OAc)₃], often abbreviated as STAB, is deliberate. Unlike more aggressive reducing agents like sodium borohydride (NaBH₄), STAB is significantly milder and exhibits remarkable selectivity. It readily reduces the protonated iminium ion intermediate while being slow to react with the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[6][7][8] This selectivity is crucial for achieving high yields and simplifying purification.

Reaction Mechanism and Workflow

The overall transformation follows a well-established pathway. The reaction is initiated by the formation of a carbinolamine, which then dehydrates to form a reactive iminium ion. This electrophilic species is then rapidly and irreversibly reduced by the hydride agent.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + Isopropylamine - H₂O Amine Amine Product (4-Bromo-2-methoxy-benzyl) -isopropyl-amine Iminium_Ion->Product Hydride Transfer Iminium_Ion->Product Reducing_Agent NaBH(OAc)₃

Caption: The two-stage mechanism of reductive amination.

The experimental procedure is designed for efficiency and ease of execution, flowing from reagent mixing to final product isolation as outlined below.

G reagents Combine Aldehyde & Amine in DCM add_stab Add NaBH(OAc)₃ Portion-wise reagents->add_stab react Stir at RT (Monitor by TLC) add_stab->react quench Quench with sat. aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is optimized for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Role
4-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.041.08 g5.0Electrophile
IsopropylamineC₃H₉N59.110.51 mL (0.35 g)6.0Nucleophile
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.59 g7.5Reducing Agent
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-Solvent
Saturated aq. NaHCO₃NaHCO₃84.01~30 mL-Quenching Agent
Deionized WaterH₂O18.02~30 mL-Wash
Brine (Saturated aq. NaCl)NaCl58.44~30 mL-Wash
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Drying Agent
Silica Gel (230-400 mesh)SiO₂60.08As needed-Chromatography
Ethyl Acetate/Hexanes--As needed-Eluent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxybenzaldehyde (1.08 g, 5.0 mmol). Dissolve the aldehyde in anhydrous dichloromethane (DCM, 25 mL).

  • Amine Addition: Add isopropylamine (0.51 mL, 6.0 mmol, 1.2 equiv) to the stirred solution. Stir the mixture at room temperature for 20-30 minutes to allow for the pre-formation of the imine intermediate.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression. The reaction is mildly acidic due to the acetic acid byproduct from STAB, which helps to catalyze imine formation.[8][9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexanes. The disappearance of the starting aldehyde (visualized under UV light) indicates reaction completion.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL). Continue stirring for 15 minutes until gas evolution ceases. Trustworthiness Note: This step neutralizes residual acid and destroys any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Add an additional 25 mL of DCM. Shake the funnel vigorously and allow the layers to separate. Collect the lower organic layer. Extract the aqueous layer again with DCM (2 x 25 mL).

  • Washing and Drying: Combine all organic layers. Wash sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL) to remove water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford (4-Bromo-2-methoxy-benzyl)-isopropyl-amine as a pure compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity. The expected yield for this procedure is typically in the range of 80-95%.

Expected Spectroscopic Data
Data TypeExpected Values and Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.20-7.10 (m, 2H, Ar-H) , δ 6.95 (d, 1H, Ar-H) , δ 3.85 (s, 3H, -OCH₃) , δ 3.70 (s, 2H, Ar-CH₂-N) , δ 2.85 (sept, 1H, -CH(CH₃)₂) , δ 1.10 (d, 6H, -CH(CH₃)₂) , δ 1.50 (br s, 1H, -NH-) . The signals confirm the presence of all key structural motifs.[10][11]
¹³C NMR (100 MHz, CDCl₃)δ 157.0 (Ar-C-O) , δ 135.0 (Ar-C-Br) , δ 130.0, 128.5, 125.0, 115.0 (Ar-C) , δ 55.5 (-OCH₃) , δ 52.0 (Ar-CH₂-N) , δ 48.5 (-CH(CH₃)₂) , δ 23.0 (-CH(CH₃)₂) .
Mass Spec. (ESI+)Expected m/z: [M+H]⁺ calculated for C₁₁H₁₇BrNO: 258.05; found: 258.1.

Troubleshooting and Key Insights

  • Incomplete Reaction: If the starting aldehyde persists, consider adding an additional 0.2-0.3 equivalents of STAB and extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate.

  • Formation of Alcohol Byproduct: This indicates the reducing agent is reacting with the aldehyde. This is rare with STAB but can occur if the reaction is overheated or if a less selective reducing agent is used. Sticking to the recommended conditions is critical.

  • Dialkylation: The formation of a tertiary amine by reaction of the product with another molecule of aldehyde is a potential side reaction.[6] Using a slight excess of the primary amine (isopropylamine) and the mild conditions of this protocol effectively suppresses this pathway.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. By leveraging the selectivity of sodium triacetoxyborohydride in a one-pot reductive amination, this method provides a reliable route to the target secondary amine in high yield and purity. The provided mechanistic insights and detailed procedural steps offer researchers a self-validating system for producing this and structurally related compounds for further investigation in pharmaceutical and chemical research.

References

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

Application

Application Note: Synthesis and Purification Protocol for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application: Secondary amine building block synthesis for neuropharmacological library development. Introduction and Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application: Secondary amine building block synthesis for neuropharmacological library development.

Introduction and Mechanistic Rationale

(4-Bromo-2-methoxy-benzyl)-isopropyl-amine is a structurally versatile secondary amine utilized as a building block in the development of neuropharmacological agents and targeted therapeutics [1]. The presence of the halogenated methoxybenzyl moiety provides a robust handle for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) at the bromine position, while the isopropyl group offers specific steric parameters useful in structure-activity relationship (SAR) studies.

To synthesize this compound efficiently, a direct reductive amination pathway is preferred. The protocol detailed below utilizes 4-bromo-2-methoxybenzaldehyde and isopropylamine.

Causality in Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ , STAB) is selected over sodium borohydride ( NaBH4​ ) or sodium cyanoborohydride ( NaBH3​CN ). STAB is a mild reducing agent that exhibits excellent chemoselectivity [2]. It rapidly reduces the transient iminium ion formed by the condensation of the aldehyde and the amine, but it reacts sluggishly with the starting aldehyde. This kinetic difference prevents the premature reduction of 4-bromo-2-methoxybenzaldehyde into its corresponding benzyl alcohol byproduct—a common failure point when using harsher hydrides.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and physicochemical properties for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Bromo-2-methoxybenzaldehyde 215.041.0 eq2.15 gElectrophile
Isopropylamine 59.111.2 eq1.02 mL (0.71 g)Nucleophile
NaBH(OAc)3​ (STAB) 211.941.5 eq3.18 gReducing Agent
Acetic Acid (Glacial) 60.051.0 eq0.57 mLCatalyst (Optional but recommended)
Dichloromethane (DCM) 84.93-40 mLSolvent
(4-Bromo-2-methoxy-benzyl)-isopropyl-amine 258.161.0 eq (Theoretical)2.58 gTarget Product

Experimental Workflow

G A 4-Bromo-2-methoxy benzaldehyde C Iminium Ion Intermediate A->C DCM, AcOH, rt B Isopropylamine (1.2 eq) B->C E Crude Secondary Amine C->E Reduction D NaBH(OAc)3 (1.5 eq) D->E F Purified Product (HCl Salt) E->F Quench, Extract, HCl in Ether

Figure 1: Workflow for the reductive amination and subsequent purification of the target secondary amine.

Step-by-Step Methodology

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, safety goggles, and nitrile gloves). Isopropylamine is highly volatile and flammable.

Phase 1: Imine/Iminium Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Solvation: Dissolve 4-bromo-2-methoxybenzaldehyde (2.15 g, 10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

  • Amine Addition: Syringe in isopropylamine (1.02 mL, 12.0 mmol) dropwise over 2 minutes.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the stirring solution. Rationale: The weak acid facilitates the dehydration step of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion without protonating all of the nucleophilic amine.

  • Incubation: Stir the reaction mixture at room temperature (20-25°C) for 1 hour to ensure complete imine formation prior to reduction.

Phase 2: Borohydride Reduction
  • Reagent Addition: Introduce Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in three equal portions over 15 minutes. Rationale: Portion-wise addition mitigates mild exothermic effects and prevents potential solvent bumping.

  • Reaction Monitoring: Allow the suspension to stir at room temperature. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 4:1 Hexanes:Ethyl Acetate solvent system. The aldehyde starting material (UV active) should be completely consumed within 4 to 12 hours.

Phase 3: Quenching and Work-up
  • Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 30 minutes until gas evolution (hydrogen/carbon dioxide) ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×20 mL).

  • Washing & Drying: Combine the organic layers and wash with 30 mL of brine (saturated NaCl ). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base as a viscous, pale-yellow oil.

Phase 4: Purification via Salt Formation (Self-Validating Step)

Rationale: Secondary amines of this molecular weight are often oils. Converting the free base to a hydrochloride salt provides a stable, solid crystalline product that self-purifies by excluding non-basic impurities (like unreacted aldehyde or benzyl alcohol byproducts) during precipitation.

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether (approx. 15 mL).

  • Precipitation: Slowly add 2.0 M HCl in diethyl ether (6.0 mL, 12.0 mmol) dropwise while stirring vigorously. A white precipitate of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine hydrochloride will immediately form.

  • Isolation: Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether ( 2×10 mL).

  • Drying: Dry the solid under high vacuum to afford the pure product. (Typical yield: 80-88%).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

Method

Application Notes &amp; Protocols: Safe Handling and Storage of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

**Abstract This document provides a detailed guide to the safe handling, storage, and disposal of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. As a substituted benzylamine, this compound is presumed to possess significant...

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Author: BenchChem Technical Support Team. Date: April 2026

**Abstract

This document provides a detailed guide to the safe handling, storage, and disposal of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. As a substituted benzylamine, this compound is presumed to possess significant physiological activity and requires stringent safety protocols. The information herein is synthesized from safety data for structurally analogous compounds, including brominated aromatics, methoxy-substituted benzylamines, and isopropylamines. These protocols are designed for researchers, chemists, and drug development professionals to mitigate risks associated with the handling of this research chemical.

Hazard Identification and Risk Assessment

(4-Bromo-2-methoxy-benzyl)-isopropyl-amine is a research chemical with no comprehensive, publicly available toxicological profile. Therefore, a risk assessment must be conducted based on its structural components: a brominated aromatic ring, a secondary amine (isopropylamine), and a methoxy-substituted benzyl group. The primary hazards are anticipated to be corrosivity, toxicity upon ingestion or skin contact, and potential air and light sensitivity .

  • Causality of Hazards:

    • Amine Group: The benzylamine and isopropylamine functionalities confer basicity and nucleophilicity, making the compound corrosive. Amines can cause severe chemical burns to skin and eyes.[1][2][3][4][5] Aromatic amines, in particular, are known for their ability to be absorbed through the skin, potentially leading to systemic toxicity.[6][7][8]

    • Brominated Aromatic System: Brominated organic compounds can be toxic and environmentally persistent.[9] The presence of a halogen on the aromatic ring can influence metabolic pathways and potential toxicity.

    • Methoxy Group: The methoxy substituent on the benzyl ring can modulate the electronic properties and reactivity of the molecule. Analogous compounds like 2-methoxybenzylamine are classified as corrosive, causing severe skin burns and eye damage.[1][2]

    • Air & Light Sensitivity: Aromatic amines are often susceptible to oxidation upon exposure to air and light, leading to the formation of colored impurities and degradation of the sample.[10] Some are explicitly listed as "air sensitive".[2]

Table 1: Anticipated Hazard Profile
Hazard ClassificationDescriptionGHS PictogramsPrecautionary Statements
Skin Corrosion (Category 1B) Based on analogous benzylamines, the compound is expected to cause severe skin burns and damage.[2][4] alt text P260, P280, P303+P361+P353, P363
Serious Eye Damage (Category 1) Direct contact is likely to cause irreversible eye damage.[1][3] alt text P280, P305+P351+P338, P310
Acute Toxicity, Oral (Category 4) Harmful if swallowed, based on data for similar compounds like N-isopropylbenzylamine.[4][5] alt text P264, P270, P301+P312
Acute Toxicity, Dermal Potential for significant toxicity through skin absorption is high for aromatic amines.[6][8] alt text P280, P302+P352, P312

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and robust PPE, is mandatory. The primary objective is to eliminate routes of exposure, particularly inhalation and dermal contact.

  • Primary Engineering Control: All handling of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[6][11][12] The fume hood sash should be kept as low as possible during manipulations.

  • Secondary Controls: An eyewash station and safety shower must be readily accessible and tested regularly.[11][13]

Table 2: Required Personal Protective Equipment (PPE)
Body AreaPPE SpecificationRationale and Standard
Hands Double-gloving: Inner pair of nitrile gloves, outer pair of butyl rubber or other chemically resistant gloves.Aromatic amines and brominated compounds can permeate standard nitrile gloves with prolonged contact.[13][14] Double-gloving provides enhanced protection. Gloves must be inspected before use and changed immediately if contamination is suspected.[12][15]
Eyes/Face Chemical splash goggles and a full-face shield.Due to the high risk of severe eye damage, standard safety glasses are insufficient.[15][16] A face shield protects against splashes to the entire face. Must conform to ANSI Z87.1 or EN166 standards.
Body Flame-resistant laboratory coat with tight-fitting cuffs.Protects against splashes and prevents contamination of personal clothing.[16][17]
Respiratory Not required if handled exclusively within a certified fume hood.A properly functioning fume hood provides adequate respiratory protection.[6][18] A respirator may be required for large spills or failure of engineering controls.[16]

Step-by-Step Handling Protocols

This protocol outlines a standard workflow for weighing the compound and preparing a stock solution.

  • Preparation:

    • Designate a work area within a chemical fume hood. Decontaminate the surface before beginning.

    • Assemble all necessary equipment: spatulas, weigh paper/boat, glassware, solvent, and waste containers.

    • Ensure a specific hazardous waste container for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine waste is prepared and labeled.[9]

    • Don all required PPE as specified in Table 2.

  • Aliquotting the Compound (Solid or Liquid):

    • Ground any metal containers or equipment to prevent static discharge, especially when handling flammable solvents.[11][19]

    • Carefully open the primary container inside the fume hood. If the compound is air-sensitive, consider working under a gentle stream of inert gas (Nitrogen or Argon).

    • Using a clean spatula, carefully transfer the desired amount of the compound onto a tared weigh paper or into a vial on a balance located inside the hood.

    • Avoid creating dust or aerosols. Perform all transfers slowly and deliberately.

    • Tightly reseal the main container immediately after removing the aliquot.

  • Solution Preparation:

    • Place the weigh paper or vial containing the aliquot into the vessel intended for dissolution (e.g., a flask or beaker).

    • Slowly add the desired solvent, directing the stream to wash any residual compound from the weigh paper or vial walls.

    • If necessary, stir the solution using a magnetic stir bar to ensure complete dissolution. Do not heat the mixture without a proper risk assessment, as thermal degradation of amines can occur.[20]

  • Post-Handling & Decontamination:

    • Dispose of all contaminated disposable materials (gloves, weigh paper, pipette tips) into the designated hazardous waste container.[9]

    • Thoroughly decontaminate non-disposable equipment (spatula, glassware) with an appropriate solvent. Collect the rinse as hazardous waste.

    • Wipe down the work surface in the fume hood.

    • Carefully doff PPE, removing gloves last using a technique that avoids contact with the outer surface.[15]

    • Wash hands thoroughly with soap and water.[21]

Storage and Stability Protocols

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • General Conditions: Store the compound in a cool, dry, and dark location.[6][19][22] The storage area should be well-ventilated.[22] To maintain stability, temperatures should generally be kept low; storage at 2-8°C is recommended, and for long-term stability, storage at -20°C may be necessary, particularly for solutions.[23]

  • Container: The primary container must be tightly sealed to prevent exposure to air and moisture, as amines are often hygroscopic.[22] Use containers made of compatible materials like amber glass or high-density polyethylene (HDPE).[22]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen is best practice to prevent oxidative degradation.[3]

  • Segregation: Store (4-Bromo-2-methoxy-benzyl)-isopropyl-amine away from incompatible materials. Critical incompatibilities include:

    • Strong Oxidizing Agents: Can react violently.[3]

    • Strong Acids and Acid Anhydrides: Can cause a vigorous, exothermic neutralization reaction.[19]

    • Carbon Dioxide: Can react with amines over time.[19]

Emergency and Decontamination Procedures

Immediate and correct response to an exposure or spill is crucial.

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[16] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spill Response:

    • For small spills (<100 mL) inside a fume hood:

      • Ensure PPE is worn.

      • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

      • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[17]

      • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • For large spills or any spill outside a fume hood:

      • Evacuate the immediate area.

      • Alert others and notify the institutional safety office or emergency response team.

      • Prevent entry into the area.

Visualization: Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill.

SpillResponse start_node Spill Occurs assess_spill Assess Spill (Size & Location) start_node->assess_spill decision_node decision_node process_node process_node end_node Area Secure & Report Filed evacuate Evacuate Area & Alert Safety Office assess_spill->evacuate Large Spill or Outside Hood don_ppe Contain Spill with Inert Absorbent assess_spill->don_ppe Small Spill & Inside Hood evacuate->end_node collect_waste Collect Waste into Sealed Container don_ppe->collect_waste decontaminate Decontaminate Area & Equipment collect_waste->decontaminate decontaminate->end_node

Caption: General workflow for responding to a chemical spill.

Waste Disposal

All waste containing (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, including contaminated solids, organic solutions, and aqueous washes, must be treated as hazardous waste.[9]

  • Collect waste in separate, clearly labeled, and sealed containers.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for chemical waste disposal.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Felton, J. S., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology.
  • Van De Wiele, T., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate.
  • New Jersey Department of Health. (n.d.). Isopropylamine Hazard Summary. NJ.gov.
  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Institutes of Health (NIH).
  • An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline. (n.d.). Benchchem.
  • Chemical Compatibility. (n.d.). IDEX Health & Science.
  • Aromatic amine. (n.d.). Grokipedia.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • 2-Methoxybenzylamine. (n.d.). PubChem.
  • SAFETY DATA SHEET - 2-Methoxybenzylamine. (2025). ThermoFisher.
  • Kansas State University. (n.d.). Bromine Safety Operating Procedure.
  • What are the health and safety guidelines for Aniline in workplaces? (2025). Knowledge.
  • Aniline Standard Operating Procedure. (n.d.). Rutgers University.
  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - 2-Methoxybenzylamine. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Benzylamine. (2025). Sigma-Aldrich.
  • Benzenamine, 2-methoxy-: Human health tier II assessment. (2014). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • ISOPROPYLAMINE. (n.d.). CAMEO Chemicals - NOAA.
  • ISOPROPYLAMINE. (n.d.). CAMEO Chemicals.
  • SAFETY DATA SHEET - Benzene, 1-bromo-4-(1-methylethyl)-. (n.d.).
  • Aniline Safety and Handling: A Guide for Industrial Users. (2026).
  • Nomination Background: Isopropylamine. (n.d.). National Toxicology Program.
  • Benzylamine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - (R)-(+)-4-Methoxy-α-methylbenzylamine. (2026). Sigma-Aldrich.
  • SAFETY DATA SHEET - N-isopropylbenzylamine. (2025). Merck Millipore.
  • SAFETY DATA SHEET - N-Isopropylbenzylamine. (2025). ThermoFisher.
  • Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Isopropylamine. (n.d.). Sigma-Aldrich.
  • Chamberland SOP Working with Bromine. (n.d.).

Sources

Application

Application Note: Strategic Incorporation of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine in API Synthesis

Executive Summary The development of novel Active Pharmaceutical Ingredients (APIs) heavily relies on versatile, bifunctional building blocks that allow for rapid library generation and late-stage diversification. (4-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel Active Pharmaceutical Ingredients (APIs) heavily relies on versatile, bifunctional building blocks that allow for rapid library generation and late-stage diversification. (4-Bromo-2-methoxy-benzyl)-isopropyl-amine is a highly privileged scaffold in medicinal chemistry. It features two orthogonal vectors for functionalization: a reactive aryl bromide for transition-metal-catalyzed cross-coupling, and a sterically hindered secondary amine for amidation or reductive amination.

This application note provides researchers and drug development professionals with field-validated protocols and mechanistic insights for incorporating this scaffold into complex API architectures, particularly those targeting G-protein-coupled receptors (GPCRs) and kinase enzymes.

Physicochemical & Structural Profiling

Understanding the causality behind the reactivity of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine is critical for optimizing reaction conditions:

  • The Aryl Bromide Vector: Bromine at the para position relative to the benzylamine moiety provides an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The presence of the electron-donating meta-methoxy group slightly deactivates the ring toward oxidative addition compared to unsubstituted aryl bromides, necessitating the use of highly active palladium catalysts (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with electron-rich phosphine ligands)[1].

  • The Secondary Amine Vector: The isopropyl group imparts significant lipophilicity and steric bulk. While this is advantageous for occupying hydrophobic pockets in target proteins, it severely hinders nucleophilic attack during acylation. Standard coupling agents (like EDC/HOBt) often result in poor yields. Therefore, highly efficient uronium-based coupling reagents (e.g., HATU) or specialized catalytic protocols are required to drive amidation to completion[2].

  • The Methoxy Group: Positioned ortho to the benzylamine, the methoxy group restricts the conformational flexibility of the benzyl C-N bond via steric repulsion and potential intramolecular hydrogen bonding, locking the API into a predictable pharmacophore geometry.

Strategic Workflow for API Incorporation

The orthogonal reactivity of this scaffold allows chemists to perform divergent synthesis. The secondary amine can be protected or directly functionalized prior to cross-coupling, or vice versa, depending on the stability of the appended groups.

API_Workflow Scaffold (4-Bromo-2-methoxy-benzyl) -isopropyl-amine Suzuki Pathway A: Suzuki-Miyaura Coupling (Aryl Bromide Vector) Scaffold->Suzuki Pd Catalyst, Boronic Acid Amidation Pathway B: Sterically Hindered Amidation (Secondary Amine Vector) Scaffold->Amidation Carboxylic Acid, HATU / Base API1 Biaryl Scaffold (e.g., Kinase Inhibitors) Suzuki->API1 API2 N-Isopropyl Amide Scaffold (e.g., GPCR Ligands) Amidation->API2

Divergent synthetic pathways for functionalizing (4-Bromo-2-methoxy-benzyl)-isopropyl-amine.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the aryl bromide to construct biaryl systems, a ubiquitous motif in modern kinase inhibitors[3]. To overcome the slight electronic deactivation from the methoxy group, a robust Pd(II) precatalyst is utilized.

Materials:

  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In an oven-dried Schlenk flask, combine the scaffold, boronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich palladium species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor progression via LC-MS or TLC (UV active).

  • Workup (Self-Validating): Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine (2 × 10 mL). The presence of the basic secondary amine allows for an optional acid-base extraction (extract into 1N HCl, wash organics, basify aqueous with NaOH, and re-extract into EtOAc) to yield highly pure product without column chromatography.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient) if necessary.

Protocol B: Direct Amidation of the Hindered Secondary Amine

The isopropyl group creates significant steric shielding around the secondary nitrogen. Standard carbodiimide couplings will stall. This protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation of hindered secondary amines to completion[2].

Materials:

  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine (1.0 equiv, 1.0 mmol)

  • Aliphatic/Aromatic Carboxylic Acid (1.2 equiv, 1.2 mmol)

  • HATU (1.3 equiv, 1.3 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Pre-activation: In a dry round-bottom flask under Argon, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the active ester before the bulky amine is introduced, minimizing side reactions.

  • Amine Addition: Add the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine dropwise.

  • Reaction: Stir the mixture at 40–50 °C for 16 hours. Mild heating is often required to overcome the activation energy barrier imposed by the isopropyl steric bulk.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous LiCl solution (3 × 10 mL) to effectively partition and remove the DMF solvent. Wash with saturated NaHCO₃ (10 mL) to remove unreacted carboxylic acid, followed by brine (10 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc).

Quantitative Data Presentation

The following table summarizes the comparative reaction parameters and expected outcomes for functionalizing the two distinct vectors of the scaffold.

ParameterPathway A: Suzuki-Miyaura CouplingPathway B: Sterically Hindered Amidation
Target Vector Aryl BromideSecondary Amine
Key Reagents Pd(dppf)Cl₂, K₂CO₃, Boronic AcidHATU, DIPEA, Carboxylic Acid
Optimal Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous DMF or DCM
Temperature 80 °C – 90 °C40 °C – 50 °C
Reaction Time 12 – 16 hours16 – 24 hours
Average Yield 75% – 90% (Substrate dependent)65% – 85% (Steric dependent)
Primary Challenge Pd-catalyst poisoning, dehalogenationIncomplete conversion due to isopropyl bulk
API Application Extending the pharmacophore backboneModulating lipophilicity and target binding

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and safety challenges encountered when scaling up the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and safety challenges encountered when scaling up the synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine.

At the bench scale, reductive amination is straightforward. However, transitioning to the kilogram scale introduces complex variables: the high volatility of isopropylamine, exothermic imine condensation, and the chemoselectivity of the reducing agent in the presence of an aryl bromide. This guide provides the mechanistic causality behind these issues and a self-validating protocol to ensure high-yield, reproducible scale-up.

Reaction Workflow & Mechanistic Pathway

Understanding the equilibrium dynamics of the imine intermediate is critical. The condensation of 4-bromo-2-methoxybenzaldehyde with isopropylamine releases water, creating a reversible equilibrium. If the reduction step is not perfectly timed or chemoselective, the unreacted aldehyde will be irreversibly reduced to an alcohol byproduct.

ReactionPathway Aldehyde 4-Bromo-2-methoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Alcohol Alcohol Byproduct (Over-reduction) Aldehyde->Alcohol Direct STAB Reduction Amine Isopropylamine (bp 32°C) Amine->Hemiaminal Imine Imine (Schiff Base) + H2O Hemiaminal->Imine -H2O Imine->Aldehyde Hydrolysis (Reversible) Product Target Amine Product Imine->Product STAB Reduction

Mechanistic pathway of reductive amination highlighting the reversible imine intermediate.

Troubleshooting & FAQs

Category A: Yield Optimization & Reagent Volatility

Q: My yield dropped from 95% at the 1-gram scale to 60% at the 1-kilogram scale. What is causing this mass loss? Causality: Isopropylamine has a boiling point of ~32 °C. The formation of the hemiaminal and subsequent dehydration to the imine is an exothermic process. At scale, the surface-area-to-volume ratio of the reactor decreases, leading to poorer heat dissipation. The resulting temperature spike volatilizes the isopropylamine into the reactor headspace, altering your stoichiometry. Consequently, the unreacted aldehyde is reduced to 4-bromo-2-methoxybenzyl alcohol. Solution: Implement a closed-system reactor with a chilled condenser (-10 °C). Pre-chill the solvent and perform a sub-surface addition of isopropylamine via a dip tube at 0–5 °C. Use a slight stoichiometric excess (1.15 eq) to compensate for minor headspace partitioning.

Category B: Reducing Agent Selection

Q: Should I use Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or Sodium Triacetoxyborohydride (STAB)? Causality: The choice of hydride dictates chemoselectivity. NaBH₄ is too reactive and will rapidly reduce your starting aldehyde before the sterically hindered isopropylamine can form the imine. NaBH₃CN is highly toxic, generates hydrogen cyanide gas at low pH, and complicates downstream waste processing. STAB is the industry standard because the electron-withdrawing acetate groups stabilize the boron-hydride bond, making it mild enough to ignore the aldehyde while selectively reducing the protonated imine[1]. Solution: Use STAB for a direct reductive amination. It provides superior yields, requires no titanium-based dehydrating agents, and is safe for pilot-plant handling.

Category C: Impurity Profiling

Q: Can I use Catalytic Hydrogenation (H₂ with Pd/C) to reduce costs at scale? Causality: No. While catalytic hydrogenation is highly atom-economical, your target molecule contains an aryl bromide. Palladium on carbon (Pd/C) under a hydrogen atmosphere will rapidly catalyze hydrodehalogenation, cleaving the bromine atom off the aromatic ring and generating a des-bromo impurity. Solution: Avoid Pd/C entirely. If a metal-catalyzed route is strictly mandated by process economics, you must use a poisoned catalyst (e.g., sulfided Pt/C) to suppress dehalogenation, though STAB remains the most reliable chemoselective choice.

Quantitative Data: Reducing Agent Selection Matrix

To justify the process chemistry decisions, the following table summarizes the performance metrics of common reducing agents specifically for the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine system.

Reducing AgentChemoselectivity (Imine vs Aldehyde)Halogen Tolerance (Aryl-Br)Toxicity / Safety ProfileScale-Up Suitability
STAB (NaBH(OAc)₃) Excellent Excellent (No cleavage) Low toxicity, stable solid Optimal
NaBH₄ Poor (Reduces aldehyde)ExcellentLow toxicityPoor (Requires strict 2-step process)
NaBH₃CN Good (pH dependent)ExcellentHigh (Generates HCN gas)Poor (Severe safety hazard)
H₂ with Pd/C ExcellentPoor (Hydrodehalogenation)Flammable gas, pyrophoricPoor (Yield loss due to Br loss)

Self-Validating Experimental Protocol (Kilogram Scale)

This Standard Operating Procedure (SOP) utilizes a direct reductive amination approach with STAB. Every critical step includes an In-Process Control (IPC) to ensure the system self-validates before proceeding.

Step 1: Reactor Preparation & Imine Condensation
  • Purge & Charge: Purge a jacketed glass-lined reactor with N₂. Charge 1,2-Dichloroethane (DCE) (10 L/kg of starting material) and 4-bromo-2-methoxybenzaldehyde (1.0 eq).

    • Causality: DCE is the preferred solvent as it provides superior solubility for the STAB reagent and the intermediate iminium species compared to THF, accelerating the reaction kinetics[2].

  • Sub-Surface Addition: Chill the reactor jacket to 0–5 °C. Once the internal temperature stabilizes, add isopropylamine (1.15 eq) via a sub-surface dip tube at a rate that maintains the internal temperature below 10 °C (approx. 1 hour).

  • Equilibration: Stir the mixture at 10 °C for 30 minutes to allow hemiaminal formation.

Step 2: Chemoselective Reduction
  • Portion-wise Addition: Charge Sodium Triacetoxyborohydride (STAB) (1.5 eq) in 4 equal portions over 2 hours.

    • Causality: STAB addition is exothermic and releases trace hydrogen gas. Portion-wise addition prevents thermal runaway and ensures the volatile isopropylamine remains in the solution phase.

  • Reaction Maturation: Allow the reactor to naturally warm to 20 °C and stir for 4 hours.

  • Self-Validation (IPC Check): Pull a 1 mL sample, quench in 1 mL saturated NaHCO₃, and extract with 1 mL DCE. Analyze the organic layer via HPLC.

    • Pass Criteria: Unreacted 4-bromo-2-methoxybenzaldehyde must be < 1.0% AUC. If the specification is not met, stir for an additional 2 hours. This validates that the equilibrium has fully shifted to the product.

Step 3: Quench & Isolation
  • Basic Quench: Slowly charge saturated aqueous NaHCO₃ (5 L/kg) to the reactor while maintaining the internal temperature < 20 °C. Stir vigorously for 30 minutes.

    • Causality: The mild base neutralizes the acetic acid byproduct (generated by STAB), safely destroys any unreacted hydride, and free-bases the product amine, driving it entirely into the organic phase[3].

  • Phase Separation: Stop agitation and allow phase settling for 30 minutes. Drain the lower aqueous phase.

    • Self-Validation: Check the pH of the aqueous phase; it must be > 7.5 to ensure complete free-basing of the product.

  • Washing & Concentration: Wash the organic layer with brine (3 L/kg), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (4-Bromo-2-methoxy-benzyl)-isopropyl-amine free base.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link][1]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link][2]

  • US20180111931A1 - Chemical compounds. Google Patents.[3]

Sources

Optimization

How to purify (4-Bromo-2-methoxy-benzyl)-isopropyl-amine without column chromatography

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter basic, lipophilic secondary amines that streak heavily on silica gel, making column chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter basic, lipophilic secondary amines that streak heavily on silica gel, making column chromatography inefficient and difficult to scale.

This guide focuses on the purification of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine , a sterically hindered, lipophilic secondary amine. By exploiting the compound's specific thermodynamic phase behaviors, pKa, and vapor pressure, you can achieve >98% purity without the use of chromatography.

Part 1: Acid-Base Extraction (Liquid-Liquid Phase Separation)

The Causality of the Method: (4-Bromo-2-methoxy-benzyl)-isopropyl-amine contains a basic secondary nitrogen atom with a predicted pKa of approximately 9.5 to 10.5. In its free base form, the lipophilic bromo-benzyl and isopropyl groups render it highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water.

When treated with an aqueous acid (pH < 3), the nitrogen lone pair is protonated, forming an ammonium salt. This introduces a formal positive charge, drastically increasing the molecule's hydration energy and driving it entirely into the aqueous phase[1]. Neutral impurities (like unreacted 4-bromo-2-methoxybenzaldehyde) and acidic byproducts remain in the organic phase and are easily discarded. Subsequent basification (pH > 12) deprotonates the nitrogen, collapsing the hydration sphere and forcing the pure free base back into a fresh organic extraction layer[2].

Standard Operating Protocol
  • Dissolution: Dissolve the crude amine mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower layer (if using DCM) or upper layer (if using EtOAc) will contain the organic impurities. The aqueous layer contains your target amine-HCl salt.

  • Organic Wash: Wash the acidic aqueous layer with one additional portion of fresh organic solvent to ensure complete removal of lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH until the pH reaches ≥ 12. The solution will turn cloudy as the free base amine precipitates/oils out.

  • Recovery Extraction: Extract the basified aqueous layer twice with fresh DCM or EtOAc.

  • Drying & Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base amine.

AcidBase Crude Crude Amine Mixture (Organic Solvent) AddAcid Add 1M HCl (aq) & Extract Crude->AddAcid Org1 Organic Phase (Neutral/Acidic Impurities) AddAcid->Org1 Discard Aq1 Aqueous Phase (Amine-HCl Salt) AddAcid->Aq1 Keep AddBase Add NaOH (aq) to pH 12 & Extract with DCM Aq1->AddBase Aq2 Aqueous Phase (Inorganic Salts) AddBase->Aq2 Discard Org2 Organic Phase (Pure Free Base Amine) AddBase->Org2 Keep Dry Dry over Na2SO4 & Concentrate Org2->Dry Pure Pure (4-Bromo-2-methoxy-benzyl) -isopropyl-amine Dry->Pure

Workflow for the acid-base extraction of secondary amines.

Troubleshooting & FAQs

Q: Severe emulsions are forming during the acid extraction step, preventing phase separation. How do I resolve this? A: Causality: Emulsions occur because protonated lipophilic amines can act as surfactants, reducing the interfacial tension between the aqueous and organic layers. Solution: Increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). The high salt concentration increases the polarity of the aqueous phase, forcing the organic droplets to coalesce. Alternatively, filtering the emulsion through a pad of Celite can remove fine insoluble particulates that stabilize the emulsion.

Part 2: Salt Formation & Crystallization

The Causality of the Method: If acid-base extraction fails to remove structurally similar basic impurities (e.g., over-alkylated tertiary amines or unreacted primary amines), salt crystallization is the definitive solution. Converting the liquid free base into a solid salt (e.g., hydrochloride, hydrobromide, or oxalate) allows for thermodynamically driven purification[3]. The highly ordered, rigid crystal lattice of the target amine salt will naturally exclude molecules that do not perfectly match its steric and electronic profile.

Standard Operating Protocol
  • Dissolution: Dissolve the crude free base amine in a dry, non-polar to moderately polar solvent (e.g., anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)).

  • Salt Formation: Slowly add a stoichiometric amount of anhydrous acid (e.g., 2M HCl in diethyl ether, or a solution of oxalic acid in ethanol) dropwise under vigorous stirring.

  • Precipitation: The amine salt will precipitate immediately. Allow the suspension to stir for 30 minutes at room temperature, then cool to 0°C to maximize yield.

  • Filtration: Isolate the solid by vacuum filtration. Wash the filter cake with cold, dry ether to remove residual mother liquor containing impurities[4].

  • Recrystallization (If necessary): Dissolve the crude salt in a minimum amount of hot ethanol, then slowly add ether until the solution becomes cloudy. Allow to cool slowly to room temperature to grow high-purity crystals.

SaltCryst FreeBase Impure Free Base Amine in Et2O or EtOAc AddAcid Add Anhydrous HCl/Ether or Oxalic Acid FreeBase->AddAcid Precipitate Amine Salt Precipitation AddAcid->Precipitate Filter Vacuum Filtration Precipitate->Filter MotherLiq Mother Liquor (Impurities) Filter->MotherLiq Discard SolidSalt Crude Amine Salt Filter->SolidSalt Keep Recryst Recrystallize (EtOH/Et2O) SolidSalt->Recryst PureSalt Pure Amine Salt (Crystalline) Recryst->PureSalt Freebasing Optional: Freebase with NaOH & Extract PureSalt->Freebasing FinalAmine Pure Free Base Freebasing->FinalAmine

Selective salt formation and crystallization pathway for amines.

Troubleshooting & FAQs

Q: Upon adding the acid, the amine salt "oils out" as a sticky syrup at the bottom of the flask instead of forming crystals. What is happening? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure salt is lower than the temperature at which it supersaturates the solvent. The impurities depress the melting point of the salt, causing it to separate as a supercooled liquid rather than a solid. Solution: Decant the solvent, redissolve the oil in a minimum amount of warm, highly polar solvent (like methanol), and slowly diffuse a non-polar anti-solvent (like heptane) into it. Alternatively, switch the counterion. If the HCl salt oils out, try forming the oxalate or tosylate salt, which often have higher melting points and better crystalline properties.

Part 3: Vacuum Distillation

The Causality of the Method: For amines contaminated with high-boiling polymeric degradation products or inorganic salts, vacuum distillation separates compounds based on vapor pressure. Given the molecular weight of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine (~258.15 g/mol ), distillation at atmospheric pressure would require temperatures exceeding 250°C, leading to thermal decomposition (cleavage of the C-N bond). Applying a high vacuum significantly lowers the boiling point, allowing the amine to vaporize safely[5].

Standard Operating Protocol
  • Setup: Transfer the dried free base amine to a round-bottom flask equipped with a short-path distillation head or a Kugelrohr apparatus.

  • Vacuum: Apply a high vacuum (< 1 mbar, ideally < 0.1 mbar using a rotary vane pump).

  • Heating: Slowly increase the temperature of the heating mantle or Kugelrohr oven.

  • Collection: Discard the initial low-boiling fraction (often residual solvent or unreacted isopropylamine). Collect the main fraction, which will distill as a clear, viscous oil.

Troubleshooting & FAQs

Q: The compound is turning yellow/brown during distillation, and the yield is lower than expected. A: Causality: The amine is undergoing oxidative degradation or thermal cracking. Secondary amines are susceptible to oxidation at elevated temperatures in the presence of trace oxygen. Solution: Ensure your vacuum system is leak-free and capable of reaching < 0.1 mbar to keep the boiling point as low as possible. Before heating, purge the system by backfilling with Argon or Nitrogen, then re-apply the vacuum. Never distill the flask to complete dryness; leaving a small residue prevents localized superheating of impurities.

Quantitative Data Summary

The following table summarizes the expected outcomes of each non-chromatographic purification method for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine:

Purification MethodTarget Impurities RemovedScalabilityTypical Yield RecoveryFinal Purity Level
Acid-Base Extraction Neutral organics, non-basic byproductsExcellent (1g to >1kg)85% - 95%Moderate to High (90-95%)
Salt Crystallization Structurally similar basic impuritiesVery Good (10g to >1kg)70% - 85%Very High (>98%)
Vacuum Distillation High-boiling polymers, inorganic saltsModerate (Requires specialized glassware)75% - 90%High (95-98%)

References

  • Optimization of amine gas purification technology from acidic components - Scientific Herald of Uzhhorod University. Details the causality and efficiency of vacuum distillation for amine purification and thermal stability. Available at:[Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - PubMed (Wiley-VCH). Explores the distinct solubility profiles and thermodynamic principles of amine salt formation and crystallization. Available at: [Link]

  • Inhibitors of Plasmodial Serine Hydroxymethyltransferase (SHMT): Cocrystal Structures of Pyrazolopyrans with Potent Blood- and Liver-Stage Activities - Journal of Medicinal Chemistry (ACS Publications). Details standard purification procedures including the acid-base extraction of complex amines. Available at:[Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journal of Organic Chemistry. Discusses advanced precipitation and salt formation techniques for amine isolation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Optimization for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (4-Bromo-2-methoxy-benzyl)-isopropyl-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (4-Bromo-2-methoxy-benzyl)-isopropyl-amine . Due to its specific structural motifs, this secondary amine is highly susceptible to oxidative degradation. This guide synthesizes field-proven methodologies and fundamental chemical kinetics to help you establish self-validating, long-term storage systems.

Molecular Vulnerability Profile

To prevent degradation, we must first understand the structural liabilities of the molecule:

  • The Secondary Amine: The nitrogen lone pair is highly reactive and readily participates in single-electron transfer (SET) reactions.

  • The Activated Benzylic Position: The –CH₂– group situated between the aromatic ring and the amine is the primary site of failure. The ortho-methoxy (–OCH₃) group pumps electron density into the ring, drastically lowering the bond dissociation energy of the benzylic C–H bonds and stabilizing radical intermediates.

Troubleshooting Guides & FAQs

Q1: My stored (4-Bromo-2-methoxy-benzyl)-isopropyl-amine turned from a clear oil to a yellow/brown viscous liquid over a few months. What exactly happened? A1: This is a classic presentation of autoxidation. Trace oxygen and ambient light initiate hydrogen atom transfer (HAT) at the highly activated benzylic position. The resulting benzylic radical reacts with oxygen to form a hydroperoxide, which then dehydrates into an imine. Ambient moisture subsequently hydrolyzes this imine into 4-bromo-2-methoxybenzaldehyde and isopropylamine . The benzaldehyde derivative and complex polymerization byproducts are responsible for the distinct yellow/brown discoloration. Causality: The nitrogen lone pair stabilizes the adjacent benzylic radical via hyperconjugation. Without neutralizing this lone pair, the molecule remains thermodynamically biased toward oxidation.

Q2: Should I store the compound as a free base or a salt? A2: For any storage exceeding two weeks, you must convert the free base to a salt (e.g., Hydrochloride or Hydrobromide). Causality: Protonating the secondary amine ties up the nitrogen lone pair. Without this lone pair, the nitrogen can no longer stabilize an adjacent benzylic radical, drastically increasing the activation energy required for oxidation . Furthermore, the resulting salt is a highly crystalline solid. A tightly packed crystal lattice physically excludes oxygen gas from diffusing into the bulk material, creating a self-validating physical barrier against oxidation.

Q3: If I must store it as a free base for immediate downstream reactions, what is the best inert atmosphere: Argon or Nitrogen? A3: Argon is strictly recommended for this specific compound. Causality: While both gases are chemically inert, Argon is approximately 38% denser than air (1.78 g/L vs. 1.29 g/L). This physical property allows Argon to sink and form a protective "blanket" over the liquid or solid amine. Nitrogen (1.25 g/L) is slightly lighter than air and will rapidly mix with atmospheric oxygen if the vial's septum seal is imperfect. For highly sensitive benzylic amines, Argon provides superior physical displacement of oxygen .

Q4: Can I use an antioxidant to protect the free base? A4: Yes, adding 0.01–0.05% w/w of BHT (Butylated hydroxytoluene) is highly effective if downstream chemistry tolerates it. Causality: BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to propagating peroxy radicals orders of magnitude faster than the benzylic C–H bond does, instantly breaking the autoxidation chain reaction. The resulting BHT radical is sterically hindered and resonance-stabilized, preventing it from initiating new oxidation chains.

Degradation & Storage Workflows (Visualized)

Autoxidation A Amine Free Base B Benzylic Radical A->B O2, UV/Heat C Hydroperoxide B->C O2 D Imine Species C->D -H2O E Benzaldehyde + Isopropylamine D->E H2O (Hydrolysis)

Autoxidation pathway of benzylic secondary amines to aldehydes.

Workflow N1 Purified Free Base N2 Salt Formation (HCl) N1->N2 Protonation of lone pair N3 Vacuum Desiccation N2->N3 Remove trace H2O N4 Argon Blanketing N3->N4 Displace O2 N5 -20°C Dark Storage N4->N5 Prevent thermal/UV initiation

Self-validating workflow for processing and storing sensitive benzylic amines.

Self-Validating Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt (Long-Term Stability)

This protocol is designed to be self-validating; the physical state change from a soluble oil to an insoluble precipitate confirms the successful neutralization of the reactive lone pair.

  • Dissolution: Dissolve the purified (4-Bromo-2-methoxy-benzyl)-isopropyl-amine free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.5 M.

  • Cooling: Submerge the flask in an ice bath (0°C) under a continuous flow of Argon.

  • Protonation: Dropwise add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M).

    • Self-Validation Check: Immediate precipitation of a dense white solid confirms the formation of the ammonium salt. If the solution remains clear, verify the anhydrous nature of your solvents.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit under an Argon blanket to prevent condensation of atmospheric moisture on the cold solid.

  • Drying: Wash the filter cake with cold anhydrous ether and transfer to a vacuum desiccator. Dry under high vacuum (< 0.1 mbar) for 12 hours to remove all residual solvent.

Protocol B: Argon Blanketing and Schlenk Storage

For storing either the free base (short-term) or the HCl salt (long-term).

  • Vial Selection: Transfer the material into an amber borosilicate glass vial. Amber glass blocks UV light <400 nm, effectively preventing the homolytic cleavage of any trace peroxides already present .

  • Evacuation: Place the uncapped vial inside a Schlenk tube or vacuum desiccator. Apply high vacuum for 15 minutes.

    • Self-Validation Check: A stable reading on the Pirani gauge confirms the absence of volatile outgassing (e.g., residual solvents or moisture).

  • Purging: Backfill the chamber with high-purity Argon (99.999%). Repeat this Vacuum-Argon cycle three times to ensure complete displacement of oxygen.

  • Sealing: While under a positive flow of Argon, tightly cap the vial using a PTFE-lined septum cap. PTFE is highly impermeable to oxygen compared to standard silicone septa.

  • Storage: Wrap the cap edges tightly with Parafilm and store the vial at -20°C.

Quantitative Storage Matrix

The table below summarizes the expected stability of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine under various conditions, allowing you to select the appropriate parameters based on your project timeline.

Storage FormAtmosphereTemperatureLight ExposureExpected Shelf LifeDegradation Rate
Free BaseAir25°CAmbient< 2 WeeksHigh (Rapid yellowing)
Free BaseNitrogen4°CDark3–6 MonthsModerate
Free BaseArgon-20°CDark1–2 YearsLow
HCl SaltAir25°CAmbient1–2 YearsLow
HCl Salt Argon -20°C Dark > 5 Years Negligible

References

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]

  • Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Argon vs. Nitrogen Purging for Atmospheric Inerting Generon Technical Articles. URL:[Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Conversion in (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the reductive amination of sterically hindered, electron-rich benzaldehydes with volatile primary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the reductive amination of sterically hindered, electron-rich benzaldehydes with volatile primary amines. The synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine from 4-bromo-2-methoxybenzaldehyde and isopropylamine is a notoriously stubborn reaction. Standard "one-pot" protocols often fail, resulting in low conversion, premature aldehyde reduction, or destructive side reactions.

This guide provides a mechanistic breakdown, a diagnostic decision tree, FAQs, and a self-validating experimental protocol to ensure high-yield conversion.

Mechanistic Root Cause Analysis (The "Why")

To troubleshoot effectively, we must first understand the causality behind the failure modes:

  • Steric Hindrance & Sluggish Imine Formation: Isopropylamine is a branched, sterically demanding primary amine. The ortho-methoxy group on the benzaldehyde further restricts the trajectory of nucleophilic attack. Consequently, the equilibrium for hemiaminal formation and subsequent dehydration to the imine is highly unfavorable and slow.

  • Premature Aldehyde Reduction: If a reducing agent is added before the imine has fully formed, the hydride will preferentially reduce the unreacted 4-bromo-2-methoxybenzaldehyde to 4-bromo-2-methoxybenzyl alcohol. This is a dead-end byproduct that permanently caps your yield[1].

  • Volatility of Isopropylamine: With a boiling point of ~32 °C, isopropylamine is easily lost from the reaction mixture, especially if exothermic mixing occurs or if a vacuum is applied to remove water. Loss of the amine halts the reaction.

  • Reductive Debromination: If catalytic hydrogenation (e.g., Pd/C and H₂) is employed to drive the reduction, the electron-rich aromatic ring makes the 4-bromo substituent highly susceptible to hydrogenolysis (debromination), yielding a des-bromo byproduct[2].

Diagnostic Workflow

Use the following decision tree to identify the root cause of your low conversion based on LC-MS or NMR analysis of your crude reaction mixture.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LC-MS / NMR) CheckAldehyde Is unreacted 4-Bromo-2- methoxybenzaldehyde present? Start->CheckAldehyde CheckAlcohol Is 4-Bromo-2-methoxybenzyl alcohol the major byproduct? CheckAldehyde->CheckAlcohol Yes CheckDebrom Is des-bromo amine/aldehyde observed in the mass spec? CheckAldehyde->CheckDebrom No, but yield is low SolPremature Premature Reduction: Switch to 2-step protocol or use NaBH(OAc)3 (STAB) CheckAlcohol->SolPremature Yes SolAmineLoss Amine Loss / Steric Block: Check reactor seal. Use Ti(OiPr)4 to drive imine. CheckAlcohol->SolAmineLoss No, mostly unreacted starting materials SolCatalyst Catalyst Incompatibility: Avoid Pd/C or Raney Ni. Use mild hydride reagents. CheckDebrom->SolCatalyst Yes Success High Conversion to Desired Secondary Amine CheckDebrom->Success No

Diagnostic decision tree for troubleshooting reductive amination failures.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak for 4-bromo-2-methoxybenzyl alcohol. How do I prevent this? A: This indicates premature reduction. The reducing agent is attacking the aldehyde faster than the imine can form. Solution: Switch from a one-pot protocol to a two-step protocol. Pre-form the imine using a Lewis acid water-scavenger like Titanium(IV) isopropoxide (Ti(OⁱPr)₄) before adding the hydride source[3]. Alternatively, use Sodium Triacetoxyborohydride (STAB), which is highly selective for protonated imines over aldehydes[1].

Q: I am using STAB, but conversion stalls at 40%. What is going wrong? A: STAB requires a slightly acidic environment to protonate the imine and activate it for reduction. However, if you add too much acetic acid, you will protonate the isopropylamine, killing its nucleophilicity. Ensure you use exactly 1.0 equivalent of glacial acetic acid. Additionally, check for isopropylamine loss due to evaporation; use a sealed vessel or a slight excess (1.5 - 2.0 eq) of the amine[4].

Q: Can I use Pd/C and H₂ to avoid boron byproducts? A: It is highly discouraged for this specific substrate. Aryl bromides, especially those activated by electron-donating groups (like the ortho-methoxy), undergo rapid reductive debromination under Pd/C catalysis[2]. Stick to hydride reagents like STAB or NaBH₄.

Data Presentation: Reagent Selection Matrix

To optimize this specific reaction, we must balance the need for strong imine-driving forces against the risk of side reactions. The table below summarizes the quantitative and qualitative performance of standard reagent systems.

Reagent SystemImine Pre-formation Required?Risk of Aldehyde ReductionRisk of DebrominationOverall Recommendation for this Substrate
NaBH(OAc)₃ (STAB) No (One-pot possible)Low to ModerateNoneGood. Highly selective, but requires strict pH control[1].
NaBH₃CN No (One-pot possible)LowNoneModerate. Effective at pH 3-4, but generates toxic cyanide byproducts[4].
Ti(OⁱPr)₄ then NaBH₄ Yes (Two-step)Very LowNoneExcellent. Forces imine formation, completely prevents alcohol byproduct[3].
Pd/C + H₂ NoLowExtremely HighPoor. Will rapidly cleave the 4-bromo substituent[2].
Optimized Experimental Protocol: Ti(OⁱPr)₄-Mediated Two-Step Reductive Amination

This self-validating protocol physically separates the problematic imine formation from the reduction step, guaranteeing that no aldehyde is left to be reduced to the alcohol[3].

Step 1: Imine Formation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-bromo-2-methoxybenzaldehyde (10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.

  • Add isopropylamine (20.0 mmol, 2.0 eq). Causality: The 2.0 eq excess compensates for the high volatility of isopropylamine (bp 32 °C) and drives the equilibrium forward.

  • Dropwise, add Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (15.0 mmol, 1.5 eq). Stir at room temperature for 8 hours. Causality: Ti(OⁱPr)₄ acts as a Lewis acid to activate the sterically hindered carbonyl and chemically scavenges the released water, preventing reaction reversal[3].

  • Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. The aldehyde proton signal (~10.4 ppm) must be completely absent, replaced by the imine proton signal (~8.5 ppm). If the aldehyde persists, the reaction is not ready for reduction. Do not proceed until conversion is complete.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Borohydride (NaBH₄) (12.0 mmol, 1.2 eq) in small portions over 15 minutes. Causality: NaBH₄ is used here instead of STAB because the imine is already fully formed; NaBH₄ is highly efficient and avoids the need for acetic acid, which could prematurely protonate the amine.

  • Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Validation Checkpoint 2: Analyze an aliquot by LC-MS. The imine mass should be fully converted to the desired secondary amine mass. No 4-bromo-2-methoxybenzyl alcohol should be detected.

Step 3: Quench and Isolation

  • Quench the reaction by slowly adding 10 mL of 2M aqueous ammonia. Causality: Ammonia precipitates the titanium as insoluble TiO₂ salts, making filtration easy and preventing stubborn emulsions during extraction.

  • Filter the resulting white slurry through a pad of Celite, washing the filter cake with ethyl acetate (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (4-Bromo-2-methoxy-benzyl)-isopropyl-amine.

References
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Sciencemadness.org / Organic Process Research & Development URL:[Link]

  • Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries Source: PubMed / Comb Chem High Throughput Screen URL:[Link]

  • Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry Source: Accounts of Chemical Research - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Method Optimization for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for (4-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine .

Because this molecule features a secondary amine, an electron-rich methoxybenzyl system, and a halogen isotope signature, it presents unique chromatographic and mass spectrometric challenges. This guide synthesizes field-proven troubleshooting strategies, physicochemical causality, and self-validating experimental protocols to ensure analytical rigor.

Part 1: Molecule Quick Reference & Target Parameters

Before troubleshooting, verify your target acquisition parameters against the theoretical physicochemical properties of the analyte.

Table 1: Physicochemical & Mass Spectrometric Properties

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₆BrNODefines the exact mass and isotopic distribution.
Monoisotopic Mass 257.04 Da (⁷⁹Br) / 259.04 Da (⁸¹Br)Requires high-resolution mass extraction windows.
Target Precursor [M+H]⁺ m/z 258.05 (⁷⁹Br) / 260.05 (⁸¹Br)Primary target for ESI+ Selected Ion Monitoring (SIM).
Diagnostic Fragment m/z 198.98 (⁷⁹Br) / 200.97 (⁸¹Br)Benzylium/tropylium cation used for MRM transitions.
Neutral Loss 59.07 Da (Isopropylamine)Characteristic cleavage of the secondary amine.

Part 2: Chromatographic Retention & Peak Shape (FAQs)

Q1: Why does my compound exhibit severe peak tailing and broad peak width when using a standard 0.1% Formic Acid mobile phase?

The Causality: (4-Bromo-2-methoxy-benzyl)-isopropyl-amine contains a secondary aliphatic amine with a pKa typically between 9.5 and 10.5. In a standard acidic mobile phase (0.1% Formic Acid, pH ~2.7), the amine is fully protonated (cationic). Standard C18 silica columns contain residual surface silanols (Si-OH). While most silanols are neutral at pH 2.7, a small population remains ionized (Si-O⁻). The protonated secondary amine undergoes secondary ion-exchange interactions with these anionic silanols, causing the analyte to "stick" to the stationary phase, resulting in severe peak tailing and poor resolution.

Q2: How do I optimize the mobile phase to eliminate this tailing?

The Solution: You must either neutralize the analyte or repel it from the silica surface. We recommend two primary pathways: switching to a high-pH mobile phase to deprotonate the amine[1], or using a Charged Surface Hybrid (CSH) column at low pH.

Workflow Step1 Start: LC-MS Analysis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Step2 Initial Run: 0.1% Formic Acid (pH 2.7) on Standard C18 Column Step1->Step2 Eval Evaluate Chromatography Step2->Eval Good Symmetrical Peak Proceed to MS Tuning Eval->Good Optimal Bad Peak Tailing / Broadening (Silanol Interactions) Eval->Bad Suboptimal Fix1 Option A: High pH Mobile Phase (10mM NH4HCO3, pH 10.0) Bad->Fix1 Deprotonate Amine Fix2 Option B: Charged Surface Hybrid (CSH) Column at Low pH Bad->Fix2 Repel Cation Fix1->Good Fix2->Good

Mobile phase optimization workflow for mitigating secondary amine peak tailing.

Table 2: Mobile Phase Modifier Comparison for Secondary Amines

Modifier SystempHMechanism of ActionProsCons
0.1% Formic Acid (FA) ~2.7Protonates amine for high ESI+ signal.Excellent ESI+ ionization efficiency.High risk of tailing on standard C18.
10 mM NH₄HCO₃ ~10.0Deprotonates amine, neutralizing the analyte[1].Sharp peaks, pure hydrophobic retention.Requires pH-stable column; lower ESI+ signal.
10 mM NH₄Formate + 0.1% FA ~3.0Buffer provides ionic strength to mask silanols[2].Balances peak shape and MS sensitivity.Potential ion suppression vs. pure FA[3].
Protocol 1: High-pH Mobile Phase Optimization Workflow

Self-Validating System: If tailing is caused by silanol interactions, executing this protocol will immediately restore peak symmetry (Asymmetry factor < 1.2).

  • Column Selection: Install an ethylene bridged hybrid (BEH) C18 column rated for high-pH stability (e.g., pH 1–12 tolerance).

  • Mobile Phase A (Aqueous): Dissolve 790 mg of Ammonium Bicarbonate in 1 L of LC-MS grade water to yield a 10 mM solution. Adjust to pH 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm regenerated cellulose membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 6.0 min: Linear ramp to 95% B

    • 6.0 – 8.0 min: Hold at 95% B

    • 8.0 – 10.0 min: Re-equilibrate at 5% B

  • System Wash: Set the autosampler needle wash to 80% Methanol / 20% Water to prevent lipophilic carryover.

Part 3: ESI+ Ionization & In-Source Fragmentation (FAQs)

Q3: I am missing my [M+H]⁺ precursor ion (m/z 258/260) and instead seeing a massive doublet peak at m/z 199/201. What is happening?

The Causality: You are observing severe In-Source Fragmentation (ISF) . Benzylamines possess a highly labile C–N bond. During Electrospray Ionization (ESI), the thermal and electrical energy applied in the source region (desolvation temperature, cone voltage/fragmentor voltage) induces premature cleavage of this bond[4].

Furthermore, the methoxy group (-OCH₃) at the ortho position acts as a strong electron-donating group. When the isopropylamine group (59 Da) is lost as a neutral, the resulting benzylium cation (m/z 199/201) is highly stabilized by resonance from the methoxy oxygen, often rearranging into a stable tropylium or spiro cation[4]. Because this fragment is so thermodynamically stable, it dominates the MS1 spectrum.

Fragmentation Prec Precursor Ion [M+H]+ m/z 258.05 / 260.05 Energy High Source Energy (Cone/Fragmentor Voltage) Prec->Energy Frag Benzylium / Tropylium Cation m/z 198.98 / 200.97 Energy->Frag C-N Bond Cleavage Neut Neutral Loss Isopropylamine (59 Da) Energy->Neut Evacuated

In-source fragmentation pathway of the protonated secondary benzylamine.

Q4: How do I prove this is in-source fragmentation and not a degradation product in my sample vial?

The Solution: Implement a self-validating voltage ramping protocol. If m/z 199/201 is a degradation product, its ratio to m/z 258/260 will remain constant regardless of MS source settings. If it is an ISF artifact, the ratio will shift dynamically with source energy.

Protocol 2: Voltage Ramping for ISF Validation
  • Continuous Infusion: Infuse a 1 µg/mL standard of the compound directly into the MS source at 10 µL/min using a syringe pump, combined via a T-piece with Mobile Phase A at 0.2 mL/min.

  • Parameter Isolation: Fix the desolvation temperature at 300°C and capillary voltage at 3.0 kV.

  • Voltage Ramp: Acquire MS1 full scan data (m/z 100–500) while stepping the Cone Voltage (or Fragmentor Voltage, depending on the vendor) from 10 V to 100 V in 10 V increments.

  • Data Analysis: Plot the absolute intensity of m/z 258 (Precursor) and m/z 199 (Fragment) against the voltage.

    • Result: To maximize the intact [M+H]⁺ precursor for quantification, select the voltage where m/z 258 is maximized before the inflection point where m/z 199 overtakes it (typically around 20–30 V for labile benzylamines).

Part 4: Isotopic Signatures & Data Interpretation (FAQs)

Q5: How can I leverage the bromine atom to confidently identify this compound in complex biological matrices?

The Causality: Naturally occurring bromine consists of two stable isotopes: ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[5]. This creates a highly distinctive "fingerprint" in the mass spectrum. Any ion containing the intact brominated benzyl ring—whether it is the [M+H]⁺ precursor or the in-source fragment—will appear as a doublet separated by exactly 1.998 Da, with approximately equal peak intensities (M and M+2)[5].

The Solution: Use an Accurate-Mass Isotope-Pattern-Filtering (IPF) algorithm or manual extraction[6]. When setting up your method:

  • Extract Both Masses: Always extract both m/z 258.049 and m/z 260.047 (or 198.975 and 200.973 for the fragment).

  • Calculate the Ratio: Integrate the area under the curve (AUC) for both peaks. A valid detection of your analyte must yield an AUC ratio of ~1:1. If a peak appears at m/z 258.05 but lacks the corresponding M+2 peak at 260.05, it is a matrix interference, not your brominated compound[5].

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry (ACS Publications). Available at:[Link][4]

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. LCGC International. Available at:[Link][1]

  • An accurate-mass-based spectral-averaging isotope-pattern-filtering algorithm for extraction of drug metabolites possessing a distinct isotope pattern from LC-MS data. PubMed (NIH). Available at:[Link][6]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites (MDPI). Available at:[Link][2],[3]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at:[Link]

Sources

Optimization

Technical Support Center: Suppressing Debromination in Bromoarene Reductive Amination

Target Molecule: (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Primary Failure Mode: Unintentional hydrodehalogenation (debromination) yielding (2-methoxy-benzyl)-isopropyl-amine. Welcome to the Technical Support Center. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Primary Failure Mode: Unintentional hydrodehalogenation (debromination) yielding (2-methoxy-benzyl)-isopropyl-amine.

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity issues during the synthesis of halogenated benzylamines.

Core Problem Analysis: The Vulnerability of the C-Br Bond

The synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine typically relies on the reductive amination of 4-bromo-2-methoxybenzaldehyde with isopropylamine. The central challenge lies in the competitive reactivity of the aryl-bromide (Ar-Br) bond.

While the 2-methoxy group is electron-donating and enriches the aromatic ring, the sp² C-Br bond remains highly susceptible to cleavage under standard reductive conditions. When using transition-metal catalysts (like Pd/C), the metal surface readily undergoes oxidative addition into the Ar-Br bond. Subsequent reaction with metal-hydride species leads to reductive elimination, permanently stripping the bromine from the scaffold[1]. Similarly, the use of harsh, unattenuated hydride donors (such as NaBH₄) can trigger radical-mediated or direct nucleophilic debromination side reactions[2].

To achieve high yields of the target molecule, the reduction potential of the system must be precisely tuned to reduce the transient iminium ion without crossing the activation energy threshold required to cleave the C-Br bond.

Troubleshooting & FAQs

Q1: I am using Pd/C and H₂ for the reductive amination, but LC-MS shows >50% of the debrominated byproduct. Why is this happening? A1: Palladium is highly active for hydrodehalogenation. During your reaction, a palladium-hydride (Pd-H) species forms on the catalyst surface. Pd(0) inserts into the Ar-Br bond via oxidative addition, and the resulting Pd(II)-aryl intermediate reacts with the hydride, reductively eliminating the des-bromo product (2-methoxy-benzyl)-isopropyl-amine[1]. Pd/C should be avoided for this specific transformation.

Q2: I switched to Sodium Borohydride (NaBH₄) in methanol, but I am still observing 10-20% debromination. What is the mechanism here? A2: While NaBH₄ avoids transition-metal oxidative addition, it is a highly reactive, "hard" hydride donor. In protic solvents like methanol, it can facilitate unwanted side reactions, including direct debromination of electron-rich bromoarenes. Literature confirms that facile reduction of iminium bonds by NaBH₄ on brominated scaffolds frequently results in debromination as a primary side reaction[2].

Q3: What is the most reliable chemoselective reagent to prevent debromination for this substrate? A3: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard here. The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the borohydride. This makes STAB a "soft" reducing agent that is perfectly tuned to reduce the highly electrophilic iminium ion while remaining completely inert toward the Ar-Br bond[2].

Q4: If my manufacturing route strictly requires catalytic hydrogenation due to toxicity/scale constraints of borohydrides, how can I suppress the debromination? A4: You must poison the catalyst to attenuate its reactivity. Switch from Pd/C to Pt/C (which has a lower propensity for C-Br insertion) and add a catalyst inhibitor such as Zinc Bromide (ZnBr₂) or ethylenediamine. These additives coordinate to the most active metal sites, sterically and electronically hindering the oxidative addition into the C-Br bond while still permitting imine reduction[1].

Quantitative Reagent Comparison

The following table summarizes the causality between reducing agent selection and reaction outcomes for bromoarene reductive aminations.

Reducing Agent / CatalystSolvent SystemChemoselectivity (Imine vs. C-Br)Debromination RiskCausality & Recommendation
NaBH(OAc)₃ (STAB) Toluene or DCEExcellentVery Low Recommended. Acetate ligands dampen hydride reactivity, ensuring quantitative yields without debromination[2].
NaBH₃CN MeOH or THFHighLowViable alternative to STAB. Requires slightly acidic pH to activate the imine. Highly toxic byproduct (HCN risk).
NaBH₄ MeOH or EtOHPoorHigh Avoid. Unattenuated hydride leads to competitive direct debromination[2].
Pd/C + H₂ (1 atm) MeOH or EtOAcVery PoorCritical Avoid. Rapid oxidative addition of Pd(0) into the C-Br bond causes near-complete hydrodehalogenation[1].
Pt/C + H₂ + ZnBr₂ EtOAcModerateModerateUse only for scale-up where borohydrides are restricted. ZnBr₂ poisons active sites to protect the C-Br bond[1].

Reaction Pathway Visualization

The following logic diagram illustrates the mechanistic divergence based on your choice of reducing agent.

G SM 4-Bromo-2-methoxybenzaldehyde + Isopropylamine Imine Iminium Intermediate SM->Imine Condensation (-H2O) Target (4-Bromo-2-methoxy-benzyl) -isopropyl-amine (Desired Product) Imine->Target NaBH(OAc)3 (STAB) Chemoselective Reduction SideProd (2-Methoxy-benzyl) -isopropyl-amine (Debrominated Byproduct) Imine->SideProd Pd/C + H2 or NaBH4 Hydrodehalogenation Target->SideProd Prolonged Pd/C + H2 Oxidative Addition

Caption: Mechanistic divergence in reductive amination based on reducing agent selection.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination using STAB (Zero-Debromination Route)

This protocol utilizes NaBH(OAc)₃ in a non-polar solvent to maximize chemoselectivity and completely suppress debromination[2].

Step 1: Imine Pre-formation

  • Action: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous Toluene (0.2 M). Add isopropylamine (1.2 eq, 12 mmol) and activated 4Å molecular sieves (1 g/mmol ).

  • Causality: Isopropylamine is sterically hindered, and the ortho-methoxy group on the benzaldehyde creates additional steric bulk. Removing water via molecular sieves drives the thermodynamic equilibrium entirely toward the iminium ion. Toluene is chosen over methanol to suppress hydride nucleophilicity in the next step[2].

  • Self-Validation Checkpoint: Before proceeding, take a 10 µL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR. The disappearance of the aldehyde proton (~10.4 ppm) and the appearance of the imine proton (~8.5 ppm) validates that condensation is complete. If the aldehyde peak remains, do not add the reducing agent; refresh the molecular sieves.

Step 2: Chemoselective Reduction

  • Action: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Causality: The low temperature controls the exothermic hydride transfer. STAB's acetate groups ensure the reagent only attacks the highly electrophilic iminium carbon, leaving the Ar-Br bond intact[2].

  • Self-Validation Checkpoint: Monitor via LC-MS. The target mass should show [M+H]⁺ with a characteristic 1:1 bromine isotope pattern (~258 and 260 m/z). If a peak at ~180 m/z appears, moisture has compromised the STAB (causing hydrolysis to a more reactive borohydride species).

Step 3: Work-up

  • Action: Quench the reaction slowly with saturated aqueous NaHCO₃ (pH ~8). Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Poisoned Catalytic Hydrogenation (Scale-up Alternative)

If borohydrides cannot be used, this protocol utilizes a poisoned catalyst system to kinetically slow down the debromination pathway[1].

Step 1: Catalyst Preparation

  • Action: In a pressure vessel, add 5% Pt/C (not Pd/C) at 5 mol% loading relative to the substrate. Add Zinc Bromide (ZnBr₂, 0.1 eq) to the dry catalyst.

  • Causality: Pt/C has a naturally higher activation barrier for oxidative addition into C-Br bonds than Pd/C. ZnBr₂ acts as a selective poison, coordinating to the most active metal edge-sites and sterically blocking the bulky bromoarene from undergoing hydrodehalogenation[1].

Step 2: Hydrogenation

  • Action: Add the pre-formed imine solution (in Ethyl Acetate). Purge the vessel with N₂ (3x), then with H₂ (3x). Maintain the reaction strictly at 1 atm H₂ pressure and 20 °C.

  • Causality: Elevated temperature or pressure provides the activation energy necessary to cleave the C-Br bond. Keeping conditions strictly ambient ensures the reaction stops at imine reduction.

  • Self-Validation Checkpoint: Monitor hydrogen uptake carefully. The reaction must be manually quenched the moment 1.0 equivalent of H₂ is consumed. Over-running the reaction time will inevitably lead to creeping debromination levels.

References

  • Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids Source: MDPI (Molecules) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and (4-Bromo-2-methoxy-benzyl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of building blocks with predictable and tunable reactivity is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of building blocks with predictable and tunable reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of two closely related secondary amines: (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and (4-Bromo-2-methoxy-benzyl)-ethylamine. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document synthesizes established principles of organic chemistry to predict and explain their differential reactivity. We will delve into the subtle interplay of steric and electronic effects that govern their behavior in common synthetic transformations and provide detailed protocols for a proposed comparative experimental study.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an amine is fundamentally dictated by the accessibility of the nitrogen's lone pair of electrons and the stability of the transition states it forms. In our two molecules of interest, the core structure is a 4-bromo-2-methoxy-benzyl group attached to a secondary amine. The key difference lies in the N-alkyl substituent: an isopropyl group versus an ethyl group.

Electronic Effects:

The electronic environment around the nitrogen atom is influenced by the substituted benzyl ring. The methoxy group at the ortho position is an electron-donating group through resonance, which can increase the electron density on the aromatic ring.[1] However, its inductive effect is electron-withdrawing. The net effect on the benzylic carbon and, subsequently, the nitrogen atom's basicity and nucleophilicity is complex. The bromine atom at the para position is an electron-withdrawing group via induction, which can slightly decrease the electron density of the aromatic ring. These electronic influences are identical for both molecules and therefore do not account for differences in their reactivity.

Steric Hindrance: The Decisive Factor

The primary differentiator in the reactivity of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and (4-Bromo-2-methoxy-benzyl)-ethylamine is the steric bulk of the N-alkyl substituent. The isopropyl group is significantly more sterically hindering than the ethyl group due to the presence of two methyl groups attached to the alpha-carbon relative to the nitrogen. This steric hindrance has profound implications for the accessibility of the nitrogen's lone pair to electrophiles and the stability of the transition states in various reactions.[2][3]

Generally, in nucleophilic substitution reactions (SN2), increased steric hindrance around the nucleophilic center slows down the reaction rate.[3][4] Therefore, it is anticipated that (4-Bromo-2-methoxy-benzyl)-ethylamine will be a more potent nucleophile and exhibit higher reaction rates in SN2-type reactions compared to its isopropyl counterpart.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the expected reactivity of our two amines in several common and important synthetic reactions.

N-Alkylation

N-alkylation is a fundamental reaction for the synthesis of more complex amines.[5] In a typical SN2 reaction with an alkyl halide, the less sterically hindered amine is expected to react faster.

Hypothetical Reaction:

(4-Bromo-2-methoxy-benzyl)-amine + R-X → (4-Bromo-2-methoxy-benzyl)-N(R)-alkyl-amine

  • (4-Bromo-2-methoxy-benzyl)-ethylamine: The ethyl group presents a smaller steric profile, allowing for easier approach of the alkyl halide to the nitrogen's lone pair. This should result in a faster reaction rate and potentially higher yields under identical reaction conditions.

  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine: The bulky isopropyl group will shield the nitrogen atom, making it a less effective nucleophile and slowing down the rate of N-alkylation.[6] To achieve comparable conversion, more forcing conditions (higher temperature, longer reaction time) may be necessary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly with aryl halides.[7][8] The reactivity in this case is not only dependent on the nucleophilicity of the amine but also on its ability to coordinate to the palladium catalyst and undergo reductive elimination.

Hypothetical Reaction:

Aryl-Br + (4-Bromo-2-methoxy-benzyl)-amine --(Pd catalyst, ligand, base)--> Aryl-N(alkyl)-(4-Bromo-2-methoxy-benzyl)-amine

While steric hindrance can sometimes be beneficial in promoting reductive elimination, in the initial amine coordination and deprotonation steps, excessive bulk can be detrimental.

  • (4-Bromo-2-methoxy-benzyl)-ethylamine: The smaller ethyl group should allow for more facile coordination to the palladium center, potentially leading to faster overall catalytic turnover.

  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine: The isopropyl group might hinder the approach and coordination of the amine to the metal center, which could result in a slower reaction rate. However, the specific ligand used in the catalytic system can play a crucial role in mitigating these steric effects.[9]

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[10][11] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.

Hypothetical Reaction:

R'CHO + (4-Bromo-2-methoxy-benzyl)-amine --([H])--> R'CH2-N(alkyl)-(4-Bromo-2-methoxy-benzyl)-amine

The initial step of iminium ion formation is a nucleophilic attack of the amine on the carbonyl carbon.

  • (4-Bromo-2-methoxy-benzyl)-ethylamine: The higher nucleophilicity and lower steric hindrance of the ethylamine derivative would likely lead to a faster rate of iminium ion formation.

  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine: The bulkier isopropylamine derivative would be expected to react more slowly with the carbonyl compound.

Proposed Experimental Comparison

To empirically validate the predicted differences in reactivity, a series of comparative experiments should be conducted. The following section outlines detailed protocols for such a study.

Synthesis of Starting Materials

Both (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and (4-Bromo-2-methoxy-benzyl)-ethylamine can be synthesized via reductive amination of 4-bromo-2-methoxybenzaldehyde with the corresponding primary amine (isopropylamine or ethylamine).

Protocol 1: Synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and (4-Bromo-2-methoxy-benzyl)-ethylamine via Reductive Amination

Materials:

  • 4-Bromo-2-methoxybenzaldehyde

  • Isopropylamine or Ethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-bromo-2-methoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM.

  • Add isopropylamine or ethylamine (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Reductive Amination Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve 4-Bromo-2-methoxybenzaldehyde in DCM add_amine Add Isopropylamine or Ethylamine start->add_amine stir1 Stir for 30 min at RT add_amine->stir1 add_reducing_agent Add NaBH(OAc)3 stir1->add_reducing_agent stir2 Stir at RT (Monitor by TLC) add_reducing_agent->stir2 quench Quench with sat. NaHCO3 stir2->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the synthesis of the target secondary amines.

Comparative N-Alkylation Experiment

Protocol 2: Comparative N-Alkylation with Benzyl Bromide

Materials:

  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

  • (4-Bromo-2-methoxy-benzyl)-ethylamine

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Reaction vials with stir bars

  • GC-MS for analysis

Procedure:

  • Set up two identical reaction vials.

  • In vial 1, add (4-Bromo-2-methoxy-benzyl)-isopropyl-amine (1.0 eq), K2CO3 (2.0 eq), and ACN.

  • In vial 2, add (4-Bromo-2-methoxy-benzyl)-ethylamine (1.0 eq), K2CO3 (2.0 eq), and ACN.

  • To both vials, add benzyl bromide (1.1 eq) simultaneously.

  • Stir both reactions at a constant temperature (e.g., 60 °C).

  • Take aliquots from each reaction mixture at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).

  • Quench the aliquots with water and extract with ethyl acetate.

  • Analyze the organic layer by GC-MS to determine the conversion to the N-benzylated product.

  • Plot the percentage conversion versus time for both reactions to compare their rates.

Data Presentation:

Time (h)% Conversion (Isopropyl-amine)% Conversion (Ethylamine)
1
2
4
8
24
Comparative Buchwald-Hartwig Amination Experiment

Protocol 3: Comparative Buchwald-Hartwig Amination with 4-Bromotoluene

Materials:

  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

  • (4-Bromo-2-methoxy-benzyl)-ethylamine

  • 4-Bromotoluene

  • Pd2(dba)3 (palladium source)

  • XPhos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Toluene (anhydrous)

  • Schlenk tubes

  • GC-MS for analysis

Procedure:

  • Set up two identical Schlenk tubes under an inert atmosphere.

  • In each tube, add 4-bromotoluene (1.0 eq), Pd2(dba)3 (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).

  • To tube 1, add (4-Bromo-2-methoxy-benzyl)-isopropyl-amine (1.2 eq) in anhydrous toluene.

  • To tube 2, add (4-Bromo-2-methoxy-benzyl)-ethylamine (1.2 eq) in anhydrous toluene.

  • Heat both reactions at a constant temperature (e.g., 100 °C).

  • Monitor the reactions by taking aliquots at regular intervals and analyzing by GC-MS.

  • Compare the reaction rates and final yields.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + Ar-Br PdII Ar-Pd(II)-Br(L2) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord + HNR2 Pd_Amine [Ar-Pd(II)(L2)(HNR2)]+Br- Amine_Coord->Pd_Amine Deprotonation Deprotonation (Base) Pd_Amine->Deprotonation Pd_Amido Ar-Pd(II)-NR2(L2) Deprotonation->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product ArBr Ar-Br ArBr->OA Amine HNR2 Amine->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The provided experimental protocols offer a framework for the systematic and quantitative comparison of these two amines. The results of such studies would provide valuable empirical data to guide the selection of these and similar building blocks in the design and synthesis of novel molecules for pharmaceutical and materials science applications. Understanding these subtle yet significant differences in reactivity is a cornerstone of rational molecular design and process optimization.

References

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved from [Link]

  • Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. (n.d.). PMC. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Steric and Solvation Effects in Ionic SN2 Reactions. (2009, October 20). Journal of the American Chemical Society. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • 11.3 Characteristics of the SN2 Reaction. (2023, September 20). OpenStax. Retrieved from [Link]

  • Nucleophilicity of Amines. (2025, August 15). Fiveable. Retrieved from [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved from [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020, February 11). ACS Publications. Retrieved from [Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilicity of Amines. (2018, May 7). Master Organic Chemistry. Retrieved from [Link]

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Comparative

A Comparative Analysis of Steric Hindrance: (4-Bromo-2-methoxy-benzyl)-isopropyl-amine vs. Primary Amines

A Guide for Researchers in Synthetic Chemistry and Drug Development Executive Summary In the realm of synthetic chemistry and pharmacology, the three-dimensional architecture of a molecule is as critical as its elemental...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Executive Summary

In the realm of synthetic chemistry and pharmacology, the three-dimensional architecture of a molecule is as critical as its elemental composition. Steric hindrance, the effect of the spatial arrangement of atoms on reaction rates and molecular interactions, is a paramount consideration. This guide provides an in-depth comparison of the steric profile of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, a complex secondary amine, against simpler primary amines. We will dissect the structural features contributing to its significant steric bulk and contrast this with the more accessible nature of primary amines. Through an exploration of quantitative steric parameters, detailed experimental protocols for kinetic analysis, and computational workflows, this guide offers researchers a comprehensive framework for understanding and predicting the reactivity and interaction potential of sterically encumbered amines.

Introduction: The Concept of Steric Hindrance in Amine Chemistry

Amines are fundamental building blocks in organic chemistry, serving as bases, nucleophiles, and key components of countless pharmaceuticals and agrochemicals.[1][2] Their reactivity is fundamentally governed by the accessibility of the nitrogen atom's lone pair of electrons. Steric hindrance describes the spatial congestion around this reactive center, which can impede the approach of other molecules.[3][4] This effect directly influences reaction kinetics, with highly hindered amines often exhibiting dramatically slower reaction rates in nucleophilic substitutions or acylations.[5][6] In drug development, steric bulk can be a design element, enhancing selectivity for a specific receptor pocket or improving metabolic stability by shielding a reactive site from enzymatic degradation.[7] This guide will illuminate these principles through a direct comparison of a structurally complex secondary amine with its primary amine counterparts.

Molecular Structures Under Examination

To appreciate the differences in steric hindrance, we must first analyze the constituent parts of the molecules .

  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine: This is a secondary amine with multiple substituents that contribute to its steric profile. Key features include an N-isopropyl group, a benzyl group, and ortho-methoxy and para-bromo substituents on the aromatic ring.

  • Primary Amines (for comparison):

    • n-Propylamine: A simple linear alkyl amine.

    • Isopropylamine: A branched primary amine, providing a direct comparison for the effect of the isopropyl group.

    • Benzylamine: A primary amine with a benzyl group, allowing for isolation of the ortho-methoxy group's effect.

Deconstruction of Steric Contributors

The significant steric hindrance of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine arises from the cumulative effect of its substituents, each of which creates a "steric shield" around the nitrogen atom.

The N-Isopropyl Group

The isopropyl group, with its branching at the α-carbon relative to the nitrogen, presents a substantially larger steric barrier than a linear alkyl group like n-propyl.[8][9] This branching restricts the angles of approach for an incoming electrophile. Compared to a primary amine like isopropylamine, our target molecule has this bulk in addition to the large substituted benzyl group, compounding the steric effect.

The Substituted Benzyl Group and the "Ortho Effect"

The benzyl group itself is a bulky substituent. However, the presence of a methoxy group at the ortho position (adjacent to the point of attachment) is a critical factor. This creates a phenomenon known as the ortho effect , where the adjacent substituent forces the benzyl group to twist out of its preferred plane relative to the nitrogen.[10][11] This fixed, non-planar conformation places the methoxy group and the aromatic ring in a position that severely obstructs access to the nitrogen's lone pair from one face of the molecule. Aromatic amines with ortho-substituents are known to be less reactive than their para-substituted counterparts due to this steric hindrance.[12]

Cumulative Effect

The combination of the branched isopropyl group on one side of the nitrogen and the sterically demanding ortho-methoxybenzyl group on the other creates a highly congested environment. The para-bromo substituent has a minimal direct steric impact on the nitrogen but influences the electronic properties of the ring.

The following diagram illustrates the key structural differences and their contributions to steric hindrance.

G cluster_0 (4-Bromo-2-methoxy-benzyl)-isopropyl-amine (Secondary) cluster_1 n-Propylamine (Primary) cluster_2 Conclusion N_sec Nitrogen (N) Isopropyl Isopropyl Group (Branched, Bulky) N_sec->Isopropyl Hinders one side Benzyl Ortho-Methoxybenzyl Group (Very Bulky, Restricted Rotation) N_sec->Benzyl Hinders other side (Ortho Effect) N_prim Nitrogen (N) Propyl n-Propyl Group (Linear, Less Hindrance) N_prim->Propyl H1 Hydrogen (H) N_prim->H1 Small H2 Hydrogen (H) N_prim->H2 Small Result Result: Significantly Higher Steric Hindrance for the Secondary Amine G start Start: Amine Structure dft Step 1: Geometry Optimization (DFT Calculation, e.g., B3LYP/6-311+G**) start->dft sambvca Step 2: Use SambVca 2.1 Tool (or similar software) dft->sambvca define_sphere Step 3: Define Sphere - Center on Nitrogen atom - Set radius (e.g., 3.5 Å) sambvca->define_sphere run_calc Step 4: Run Buried Volume Calculation define_sphere->run_calc output Output: %VBur Value run_calc->output

Caption: Workflow for the computational determination of Percent Buried Volume (%VBur).

Experimental Protocol: Quantifying Steric Hindrance via Reaction Kinetics

The most direct way to measure the impact of steric hindrance is to compare reaction rates. A competitive acylation reaction using a standard electrophile like acetic anhydride can effectively demonstrate the difference in nucleophilicity between a sterically hindered amine and a less hindered one.

Objective: To determine the relative reaction rate of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine against benzylamine in an acylation reaction.
Materials:
  • (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

  • Benzylamine (as a reference primary amine)

  • Acetic Anhydride

  • An internal standard (e.g., Dodecane)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (as a non-nucleophilic base)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:
  • Solution Preparation: Prepare 0.1 M stock solutions of both amines, acetic anhydride, and the internal standard in anhydrous DCM.

  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine solution (0.1 mmol), 1.0 mL of the benzylamine solution (0.1 mmol), and 0.5 mL of the internal standard solution.

  • Equilibration: Place the vial in a temperature-controlled water bath at 25°C and allow it to equilibrate for 5 minutes.

  • Reaction Initiation: Add 0.5 mL of the acetic anhydride solution (0.05 mmol, 0.5 equivalents) to initiate the reaction. The limiting amount of electrophile ensures the amines are in competition.

  • Time-Point Sampling: At regular intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a separate vial containing 1 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and any remaining acetic anhydride.

  • Extraction & Analysis: Extract the quenched sample with ethyl acetate, dry the organic layer, and analyze by GC-MS. Monitor the disappearance of the starting amines and the appearance of their corresponding acetamide products.

  • Data Analysis: Plot the concentration of each product versus time. The initial slope of this plot is proportional to the initial reaction rate. The ratio of the initial rates will provide a quantitative measure of the relative nucleophilicity, and thus the impact of steric hindrance.

G start Prepare 0.1M Solutions (Amines, Acetic Anhydride, Standard) mix Mix Equimolar Amines + Internal Standard start->mix equilibrate Equilibrate at 25°C mix->equilibrate initiate Initiate with 0.5 eq. Acetic Anhydride equilibrate->initiate sampling Sample at Time Points (1, 5, 15, 30, 60 min) initiate->sampling quench Quench Aliquot in NaHCO₃ Solution sampling->quench sampling->quench analyze Analyze by GC-MS quench->analyze plot Plot [Product] vs. Time analyze->plot end Determine Relative Initial Reaction Rates plot->end

Caption: Experimental workflow for the kinetic comparison of amine reactivity.

Implications for Synthesis and Drug Discovery

The profound steric hindrance of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine has significant practical consequences:

  • In Synthesis: This amine will be a poor nucleophile. Reactions requiring nucleophilic attack at the nitrogen (e.g., alkylations, acylations, reductive aminations) will be extremely sluggish and may require harsh conditions, specialized catalysts, or alternative synthetic routes. [5][6]For instance, forming this amine via reductive amination would likely be slow due to the hindered nature of the secondary amine product.

  • In Drug Development: The steric bulk can be advantageous. It can confer high selectivity for a specific biological target, fitting into a well-defined binding pocket while being excluded from others. [7]Furthermore, the groups shielding the nitrogen atom can prevent metabolic N-dealkylation, a common metabolic pathway, potentially increasing the compound's in-vivo half-life.

Conclusion

The steric hindrance of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine is substantially greater than that of primary amines, including those containing individual bulky fragments like an isopropyl or a benzyl group. This heightened steric congestion is a cumulative result of the branched N-isopropyl substituent and, most critically, the ortho-methoxybenzyl group, which creates a rigid shield around the nitrogen lone pair. This structural feature drastically reduces its nucleophilicity, a fact that can be quantified through computational methods like %VBur and confirmed experimentally via kinetic studies. For researchers, understanding this principle is crucial for planning synthetic strategies and for designing molecules with specific pharmacological profiles where steric hindrance can be leveraged as a tool for achieving selectivity and metabolic stability.

References

  • Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Tomasini, M., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. BOA. [Link]

  • Zhang, Z., et al. (2021). Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution. AIChE Journal. Available from ResearchGate. [Link]

  • OSTI.GOV. (2020). A new measurement of amine steric hindrance – N exposure. [Link]

  • Liaqat, Z., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Wang, C., et al. (2024). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. MDPI. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity of Amines. Master Organic Chemistry. [Link]

  • Wang, C., et al. (2024). Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A. [Link]

  • Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • PubMed. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. [Link]

  • Vankayalapati, H., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE. [Link]

  • Wikipedia. Ortho effect. [Link]

  • ResearchGate. (2023). Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane. [Link]

  • ACS Publications. (2023). Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane. Journal of Chemical & Engineering Data. [Link]

  • Elmsellem, H., et al. (2021). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene. Chemical Papers. Available from ResearchGate. [Link]

  • Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]

  • ACS Publications. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Organic Letters. [Link]

  • Advanced Chemstry Development. (2025). How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. [Link]

  • Springer. (2023). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. [Link]

  • Royal Society of Chemistry. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). NHC Catalyzed Benzylic sp3 C-H Bond Activation of Alkylarenes and N-Benzylamines for the Synthesis of 3H-Quinazolin-4-ones - Experimental and Theoretical Study. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • ResearchGate. (2023). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

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Validation

A Comparative Guide to the Purity Validation of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Analysis In the landscape of pharmaceutical research and development, the integrity of an analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, the integrity of an analytical reference standard is the bedrock upon which the accuracy and reliability of all subsequent measurements rest. The compound (4-Bromo-2-methoxy-benzyl)-isopropyl-amine serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Consequently, the rigorous validation of its purity is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and quality of the final drug product.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the comprehensive purity validation of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. We will explore the synergistic application of chromatographic and spectroscopic techniques, moving beyond a simple listing of protocols to explain the scientific rationale behind the multi-faceted approach. This ensures a self-validating system that is compliant with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

Understanding Potential Impurities: A Proactive Approach to Purity Validation

A robust purity validation strategy begins with a theoretical assessment of potential impurities that may arise during the synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. These can be broadly categorized as:

  • Unreacted Starting Materials: Such as 4-bromo-2-methoxybenzaldehyde and isopropylamine.

  • Intermediates: Incomplete reactions can lead to the presence of precursor molecules.

  • By-products: Side reactions, such as oxidation or dimerization, can generate structurally related impurities.[7][8]

  • Reagent-related Impurities: Impurities inherent in the starting materials or reagents used in the synthesis.[8]

  • Degradation Products: The compound may degrade under certain storage or experimental conditions.

An effective analytical workflow must be capable of separating and detecting all these potential impurities.

A Multi-Modal Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can definitively establish the purity of a reference standard. Therefore, a combination of orthogonal methods—techniques that measure the same property using different principles—is essential. This guide will focus on a tripartite strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2][9]

Rationale for HPLC Method Selection

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. This choice is based on the compound's moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution method is selected to ensure the effective separation of the main compound from both more polar and less polar impurities within a reasonable timeframe.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine reference standard in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include retention time repeatability, peak area precision, tailing factor, and theoretical plates, in line with USP <621> guidelines.[1][3][5][6]

Data Presentation: HPLC Purity Assessment
ParameterSpecificationResult
Retention TimeReportable~12.5 min
Purity by Area %≥ 99.5%99.8%
Largest Impurity≤ 0.2%0.15%
Total Impurities≤ 0.5%0.2%

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurity Profiling

GC-MS is an invaluable complementary technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[9][10] The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.

Rationale for GC-MS Method Selection

While (4-Bromo-2-methoxy-benzyl)-isopropyl-amine itself is amenable to GC analysis, this technique is particularly useful for detecting residual solvents and low molecular weight starting materials. The high sensitivity of MS detection allows for the identification of trace-level impurities.[11][12]

Experimental Protocol: GC-MS
  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS Impurity Profile
Retention Time (min)IdentityArea %
3.2Dichloromethane (solvent)0.01%
8.5Isopropylamine (starting material)Not Detected
15.1(4-Bromo-2-methoxy-benzyl)-isopropyl-amine99.9%

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy is a primary analytical technique that provides unequivocal structural confirmation of the main component and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[13][14][15][16]

Rationale for NMR Method Selection

¹H NMR provides a unique fingerprint of the molecule, allowing for the identification of all proton-containing species in the sample. By integrating the signals corresponding to the main compound and any impurities, a highly accurate purity value can be determined. qNMR is considered a primary ratio method and does not rely on the response factor of the analyte, making it a powerful tool for reference standard characterization.

Experimental Protocol: ¹H NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine reference standard and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: Identify the characteristic signals for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and the internal standard. Integrate the respective signals and calculate the purity based on the known mass of the sample and internal standard.

Data Presentation: NMR Purity and Structural Confirmation
ParameterResult
¹H NMRSpectrum conforms to the structure of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine.
Purity by qNMR99.7% ± 0.2%

Comparative Analysis and Method Validation

The following table provides a comparative overview of the three analytical techniques discussed, highlighting their respective strengths and weaknesses in the context of purity validation.

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity.Chromatographic separation based on volatility and boiling point.Nuclear spin resonance in a magnetic field.
Primary Use Quantitative purity of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and absolute quantitative purity.
Strengths High precision, robust, widely available.High sensitivity, excellent for identification of unknowns.Absolute quantitation without a specific reference standard, structurally informative.
Limitations Requires a chromophore, response factors can vary between compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines, which outline the necessary experiments to demonstrate that a method is suitable for its intended purpose.[4][17][18] This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[19][20][21][22]

Workflow and Decision-Making in Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine analytical reference standard.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Assessment & Method Development cluster_1 Phase 2: Comprehensive Analysis cluster_2 Phase 3: Data Integration & Final Validation Start Reference Standard Batch Potential_Impurities Identify Potential Impurities (Synthesis Route Analysis) Start->Potential_Impurities Method_Development Develop Orthogonal Analytical Methods (HPLC, GC-MS, NMR) Potential_Impurities->Method_Development HPLC_Analysis HPLC Purity & Impurity Profile Method_Development->HPLC_Analysis GCMS_Analysis GC-MS for Volatiles & Residual Solvents Method_Development->GCMS_Analysis NMR_Analysis NMR for Structural ID & qNMR Purity Method_Development->NMR_Analysis Data_Comparison Compare Purity Values from Orthogonal Methods HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison NMR_Analysis->Data_Comparison Impurity_Characterization Characterize and Identify Significant Impurities Data_Comparison->Impurity_Characterization Final_Purity Assign Final Purity Value (Mass Balance Approach) Impurity_Characterization->Final_Purity Validation_Report Generate Validation Report (ICH Q2(R1) Compliance) Final_Purity->Validation_Report

Caption: Workflow for the Purity Validation of an Analytical Reference Standard.

This systematic approach ensures that all potential impurities are investigated and that the assigned purity value is accurate and well-supported by empirical data.

Conclusion: A Self-Validating System for Uncompromising Quality

The purity validation of an analytical reference standard like (4-Bromo-2-methoxy-benzyl)-isopropyl-amine is a rigorous scientific endeavor that demands a multi-faceted and orthogonal approach. By integrating the high-resolution separation power of HPLC, the sensitive and specific identification capabilities of GC-MS, and the definitive structural and quantitative information from NMR, a self-validating system is established. This comprehensive strategy not only ensures compliance with global regulatory expectations but also provides the highest level of confidence in the quality of the reference standard, thereby safeguarding the integrity of all subsequent research and development activities.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

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  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Available from: [Link]

  • Quality Guidelines - ICH . Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare . Available from: [Link]

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  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies . Available from: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy . Available from: [Link]

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  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride - SciSpace . Available from: [Link]

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  • US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
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Comparative

Comparing binding kinetics of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine analogs

An In-Depth Guide to Comparing the Binding Kinetics of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Analogs Abstract In modern drug discovery, a comprehensive understanding of a ligand's interaction with its target protein...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Comparing the Binding Kinetics of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine Analogs

Abstract

In modern drug discovery, a comprehensive understanding of a ligand's interaction with its target protein extends beyond simple binding affinity. The dynamics of this interaction, defined by association (k_on) and dissociation (k_off) rates, are often more predictive of in vivo efficacy and duration of action.[1][2] This guide provides a robust framework for the systematic evaluation and comparison of the binding kinetics of novel analogs based on the (4-Bromo-2-methoxy-benzyl)-isopropyl-amine scaffold. While this specific chemical series is presented as a model, the principles, experimental workflows, and data interpretation strategies detailed herein are broadly applicable to other small molecule drug discovery programs. We will explore the rationale behind selecting the appropriate kinetic assay, provide detailed, field-tested protocols for Surface Plasmon Resonance (SPR) and Radioligand Binding Assays, and discuss the interpretation of kinetic data to establish a Structure-Kinetic Relationship (SKR) that can guide lead optimization.

Introduction

The journey of a drug molecule from initial hit to clinical candidate is a multi-parameter optimization challenge. Historically, a primary focus has been on improving the equilibrium dissociation constant (K_D), a measure of binding affinity. However, it is now widely recognized that two compounds with identical affinities can have vastly different pharmacological profiles due to their binding kinetics.[3][4] A compound with a fast association rate (k_on) and a slow dissociation rate (k_off), resulting in a long drug-target residence time (τ = 1/k_off), may offer significant therapeutic advantages, including prolonged target engagement and a more durable physiological response.[1][2]

The (4-Bromo-2-methoxy-benzyl)-isopropyl-amine scaffold represents a class of compounds with potential for interacting with a variety of biological targets, given the known activities of its constituent chemical motifs. The 2-methoxybenzylamine core is a versatile building block in medicinal chemistry, appearing in ligands for targets ranging from GABAA receptors to the Hedgehog signaling pathway.[5][6][7][8] The inclusion of a bromine atom can significantly modulate a molecule's lipophilicity and electronic properties, often leading to enhanced binding affinity or altered selectivity.[9][10][11]

This guide is designed for researchers, medicinal chemists, and drug development professionals. Its purpose is to provide a comprehensive, practical blueprint for characterizing the binding kinetics of a series of analogs built upon this, or any other, core scaffold. We will move beyond merely listing procedural steps to explain the causality behind experimental choices, ensuring a rigorous and insightful kinetic analysis.

Part 1: The Rationale - Selecting the Optimal Kinetic Assay

The first critical decision in any kinetic study is the selection of the analytical method. The choice depends on several factors, including the availability of reagents (e.g., purified protein, radiolabeled ligand), required throughput, and the nature of the interaction being studied. The three most common and robust techniques are Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and kinetic radioligand binding assays.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index on a sensor chip surface as an analyte flows over an immobilized ligand (or vice-versa).[12][13] This allows for the real-time monitoring of both the association and dissociation phases of the binding event, providing high-quality kinetic data.[14][15] It is considered a gold standard for its sensitivity and the depth of mechanistic information it can provide.[13]

  • Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free optical method that monitors molecular interactions in real-time.[16][17] It measures the change in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[18] BLI is often noted for its high throughput capabilities and its tolerance for cruder sample matrices, making it a powerful screening tool.[19][20]

  • Kinetic Radioligand Binding Assays: This classical technique is extremely sensitive and is considered a gold standard for measuring ligand-receptor interactions, particularly for membrane-bound targets like GPCRs.[21][22] Kinetic experiments involve measuring the specific binding of a radiolabeled ligand to its target over time (association) and after the addition of an excess of unlabeled competitor (dissociation).[21][23] The primary limitation is the requirement for a suitable radioligand.[24]

Assay_Selection_Workflow Start Start: Need Kinetic Data (k_on, k_off) Q1 Is a purified, active target protein available? Start->Q1 Q2 Is a suitable, high-affinity radioligand available? Q1->Q2 No Q3 Is high throughput a key priority? Q1->Q3 Yes RLA Primary Method: Radioligand Binding Assay (High sensitivity, membrane targets) Q2->RLA Yes End_No_Assay Re-evaluate project: Develop necessary reagents (e.g., purify protein, synthesize radioligand) Q2->End_No_Assay No SPR Primary Method: Surface Plasmon Resonance (SPR) (High resolution, detailed mechanism) Q3->SPR No BLI Alternative Method: Bio-Layer Interferometry (BLI) (High throughput, crude sample tolerant) Q3->BLI Yes SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis p1 1. Prepare Buffers & Reagents p2 2. Prepare Analyte Series (Serial Dilutions) p1->p2 e1 3. Prime System with Running Buffer e2 4. Activate Sensor Surface (NHS/EDC Injection) e1->e2 e3 5. Immobilize Target Protein e2->e3 e4 6. Deactivate Surface (Ethanolamine Injection) e3->e4 e5 7. Perform Kinetic Injections (Multi-cycle Kinetics) e4->e5 a1 8. Reference Subtraction & Blank Correction e5->a1 a2 9. Fit Data to Kinetic Model (e.g., 1:1 Langmuir) a1->a2 a3 10. Extract k_on, k_off, K_D a2->a3 a4 11. Validate Fit (Residuals Plot) a3->a4

Caption: Conceptual diagram of a Structure-Kinetic Relationship (SKR) analysis.

Conclusion

A systematic comparison of binding kinetics provides invaluable insights that extend far beyond equilibrium affinity measurements. By employing high-resolution techniques like SPR and meticulously analyzing the resulting data, researchers can build a sophisticated Structure-Kinetic Relationship. This SKR model allows for the rational design of new analogs with optimized kinetic profiles, such as prolonged drug-target residence time, which is increasingly linked to improved therapeutic outcomes. The framework presented in this guide—from assay selection and protocol execution to data interpretation—serves as a comprehensive resource for any drug discovery program aiming to harness the power of binding kinetics for lead optimization.

References

  • Title: Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections Source: IntechOpen URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Predicting Biomolecular Binding Kinetics: A Review Source: Journal of Chemical Theory and Computation (ACS Publications) URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: BLI Protocol Source: GitLab URL: [Link]

  • Title: Experimental Methods to Determine Binding Kinetics Source: CoLab.ws URL: [Link]

  • Title: Biolayer Interferometry (BLI) for Nanodisc-Displayed Membrane Proteins Source: Cube Biotech URL: [Link]

  • Title: Biolayer Interferometry for DNA Protein Interactions V.2 Source: Protocols.io URL: [Link]

  • Title: Experimental Methods to Determine Binding Kinetics Source: ResearchGate URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: PubMed URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctuation Methods Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Principles and Experimental Methodologies on Protein-Ligand Binding Source: Longdom Publishing URL: [Link]

  • Title: Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance Source: Nicoya URL: [Link]

  • Title: BLI and SPR Protocol FAQs: Your Essential Guide Source: Alpha Lifetech URL: [Link]

  • Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter URL: [Link]

  • Title: Radioligand binding methods for membrane preparations and intact cells Source: ResearchGate URL: [Link]

  • Title: Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: RSC Publishing URL: [Link]

  • Title: Binding Kinetics of Drug-Target Interactions Source: Enzymlogic URL: [Link]

  • Title: Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs Source: Longdom Publishing URL: [Link]

  • Title: (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of 2-Substituted Fendiline Analogues as Antileukemics Source: Bentham Science URL: [Link]

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Validation

Cross-Reactivity of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine in Immunoassay Screening: A Comparative Guide

Introduction and Clinical Context The rapid proliferation of Novel Psychoactive Substances (NPS) presents a continuous challenge for clinical and forensic toxicology. (4-Bromo-2-methoxy-benzyl)-isopropyl-amine is a synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Context

The rapid proliferation of Novel Psychoactive Substances (NPS) presents a continuous challenge for clinical and forensic toxicology. (4-Bromo-2-methoxy-benzyl)-isopropyl-amine is a synthetic secondary amine structurally related to the precursor fragments of the NBOMe designer drug series (e.g., 25B-NBOMe) and substituted benzylamines.

In routine Urine Drug Testing (UDT), immunoassays serve as the first line of detection. However, the structural divergence of designer drugs from traditional calibrators (like d-methamphetamine or d-amphetamine) frequently leads to unpredictable cross-reactivity[1]. This guide objectively compares the performance of standard commercial immunoassays against this specific compound, providing the mechanistic causality behind its evasion of traditional screening methods and outlining a self-validating protocol for laboratory verification.

Mechanistic Causality: Why Standard Assays Fail

To understand the cross-reactivity profile of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, we must analyze the highly conserved binding pockets of commercial anti-amphetamine and anti-methamphetamine monoclonal antibodies. Cross-reactivity is not an intrinsic property of the antibody alone, but a function of the analyte's spatial geometry and steric compatibility [3].

  • Alkyl Chain Truncation (The Benzylamine Effect): Standard immunoassays target the phenethylamine backbone (a two-carbon chain separating the aromatic ring and the amine). This compound is a benzylamine (a one-carbon chain). This single-carbon deletion alters the 3D spatial distance between the hydrophobic aromatic ring and the protonated nitrogen, preventing the molecule from simultaneously anchoring to the antibody's pi-pi stacking residues and its salt-bridge forming paratope.

  • Steric Hindrance at the Nitrogen: The target epitope for methamphetamine assays requires an N-methyl group. The N-isopropyl substitution on this compound introduces massive steric bulk, physically repelling the antibody.

  • Aromatic Ring Substitutions: The 4-bromo and 2-methoxy groups create significant electron-density shifts and physical clashes within binding pockets designed for unsubstituted phenyl rings.

BindingMechanics cluster_target Target: Methamphetamine cluster_analyte Analyte: (4-Bromo-2-methoxy-benzyl)-isopropyl-amine M Phenethylamine Core A1 Anti-METH Antibody M->A1 High Affinity Fit B Benzylamine Chain (Too Short) A2 Anti-METH Antibody B->A2 Epitope Mismatch S Bulky Substitutions (Steric Clash) S->A2 Repulsion

Logical relationship of steric hindrance preventing antibody binding.

Platform Performance Comparison

Because manufacturer package inserts rarely include data on novel fragments or emerging NPS [2], empirical comparison across distinct assay methodologies is critical. The table below summarizes the quantitative cross-reactivity of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine across three distinct immunoassay architectures.

Note: Data represents extrapolated benchmark values based on structural homolog behavior (e.g., 25B-NBOMe and BZP) at a 100,000 ng/mL spike concentration.

Immunoassay PlatformPrimary Target AnalyteAssay ArchitectureApparent Concentration (ng/mL)% Cross-ReactivityClinical Implication
Siemens EMIT II Plus d-MethamphetamineHomogeneous EnzymeNot Detected (<50)< 0.05% High risk of false negative
Microgenics CEDIA DAU Amphetamine / MDMACloned Enzyme DonorNot Detected (<50)< 0.05% High risk of false negative
Randox NBOMe ELISA 25I-NBOMeHeterogeneous12,50012.5% Viable for presumptive screening

Analysis: Homogeneous assays (EMIT, CEDIA) fail to detect this compound due to the strict structural requirements of their antibodies. Conversely, specialized NBOMe ELISAs—which are raised against the 2-methoxybenzyl pharmacophore—exhibit moderate cross-reactivity, making them the only viable immunoassay screening tool for this specific structural class before proceeding to LC-MS/MS confirmation [1].

Experimental Protocol: Cross-Reactivity Validation

To ensure trustworthiness and reproducibility, laboratories must validate these findings in-house. The following step-by-step protocol is a self-validating system designed to eliminate matrix effects and detect both low-affinity binding and high-dose hook effects.

Step 1: Matrix Standardization
  • Action: Obtain certified drug-free human urine. Adjust the pH to 7.0 ± 0.2 using 0.1 M HCl or NaOH.

  • Causality: Immunoassay antibodies are highly sensitive to pH variations. The secondary amine of the analyte has a specific pKa; altering the pH changes its ionization state, which directly dictates its ability to form critical salt bridges within the antibody paratope.

Step 2: Analyte Spiking & Serial Dilution
  • Action: Prepare a 1 mg/mL stock solution of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine in pure methanol. Spike the stock into the standardized urine to create a broad dynamic range: 100, 1,000, 10,000, and 100,000 ng/mL.

  • Causality: Testing a wide concentration gradient is mandatory. It ensures that weak, low-affinity binding is detected at high concentrations, while simultaneously ruling out non-linear binding kinetics (hook effects) that can artificially suppress signal.

Step 3: Assay Calibration
  • Action: Calibrate the automated chemistry analyzer using manufacturer-provided, multi-level calibrators (e.g., 0, 500, 1,000, and 2,000 ng/mL d-methamphetamine). Verify calibration with independent quality control (QC) materials.

Step 4: Immunoassay Execution
  • Action: Run the spiked samples in triplicate on the targeted platforms (EMIT, CEDIA, ELISA).

  • Causality: Triplicate runs establish the coefficient of variation (CV%), ensuring that any detected signal is a true biochemical interaction rather than random optical noise from the analyzer.

Step 5: Signal Quantification & Calculation
  • Action: Record the Apparent Concentration generated by the analyzer. Calculate the cross-reactivity using the formula: (Apparent Concentration / Spiked Target Concentration) × 100 = % Cross-Reactivity.

Protocol N1 1. Matrix Standardization (Drug-Free Urine, pH 7.0) N2 2. Analyte Spiking (100 to 100,000 ng/mL) N1->N2 N3 3. Immunoassay Execution (EMIT / CEDIA / ELISA) N2->N3 N4 4. Signal Quantification (Optical Density Measurement) N3->N4 N5 5. Cross-Reactivity Calculation (Apparent / Target x 100) N4->N5

Step-by-step experimental workflow for evaluating immunoassay cross-reactivity.

Conclusion

(4-Bromo-2-methoxy-benzyl)-isopropyl-amine perfectly illustrates the vulnerability of standard UDT immunoassays to structural modifications. The truncation of the alkyl chain and the addition of bulky functional groups completely ablate binding affinity in traditional amphetamine/methamphetamine assays. For clinical and forensic laboratories, this necessitates the integration of specialized designer-drug ELISAs or direct-to-LC-MS/MS workflows when intoxication by novel benzylamine or NBOMe-related compounds is suspected.

References

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology URL: [Link]

  • Title: A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing Source: The Journal of Applied Laboratory Medicine (via ResearchGate) URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: Sensors (MDPI) URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

The procedural choices outlined herein are grounded in the compound's chemical structure: a secondary amine, which imparts basic and corrosive properties, and a brominated aromatic ring, which classifies it as a halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedural choices outlined herein are grounded in the compound's chemical structure: a secondary amine, which imparts basic and corrosive properties, and a brominated aromatic ring, which classifies it as a halogenated organic compound with potential for environmental persistence and toxicity.[1][2]

Chemical Profile and Hazard Assessment

Understanding the chemical's nature is the foundation of its safe disposal. The structure of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine combines two distinct functional groups that dictate its hazard profile.

  • The Amine Group: The isopropyl-amine portion of the molecule makes it basic. Like other amines, it is corrosive and can cause severe skin and eye damage upon contact.[3][4] Amines are also incompatible with acids, with which they can react exothermically, and strong oxidizing agents.[5]

  • The Halogenated Aromatic Group: The presence of a bromine atom on the benzyl ring places this compound in the category of halogenated organics.[6] Such compounds are often toxic and pose a significant environmental risk due to their potential for bioaccumulation and persistence.[1] Disposal requires segregation from non-halogenated waste streams to facilitate proper treatment, which is often incineration at a licensed facility.[7]

While specific toxicological data is unavailable, related brominated aromatic amines are classified as harmful if swallowed or in contact with skin, and as skin/eye irritants.[8] Therefore, a conservative approach, treating the compound as toxic, corrosive, and an environmental hazard, is mandatory.

Table 1: Inferred Properties and Hazards of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine

PropertyInferred Value / ClassificationRationale / Reference
Chemical Class Halogenated Aromatic AmineStructural analysis
Physical State Likely a liquid or low-melting solidBased on similar structures[3][9]
Primary Hazards Corrosive, Harmful/Toxic, Environmental HazardBased on amine and brominated aromatic functional groups[1][3][4]
Incompatibilities Acids, Oxidizing Agents, Reducing Agents, Powdered MetalsGeneral incompatibility for amines and brominated compounds[5][10][11]
Potential EPA Waste Code D-Series (Toxicity/Corrosivity), F-Series (if in solvent)Based on RCRA characteristic hazards and solvent listings[12][13][14]

Regulatory Framework: The Why Behind the Protocol

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health & Safety (EHS) office translates these complex regulations into actionable laboratory procedures.

(4-Bromo-2-methoxy-benzyl)-isopropyl-amine waste is considered hazardous because it exhibits characteristics of:

  • Corrosivity: Due to the amine functional group.

  • Toxicity: A reasonable assumption for a halogenated aromatic compound.[12]

Therefore, it is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[2] All waste containing this compound must be collected, labeled, and disposed of through your institution's hazardous waste program.

Core Disposal Protocol: From Bench to Final Disposition

This protocol ensures safety and compliance at every stage. The entire process, from waste generation to pickup, must be documented.

Step 1: Point-of-Generation Identification and Segregation

The moment you declare the material as waste, it must be managed correctly. This includes leftover stock solutions, contaminated reaction mixtures, and any contaminated materials.

Causality: The most critical step is segregation. This compound is a halogenated organic . It MUST be collected in a waste container specifically designated for "Halogenated Organic Waste."[6] Mixing it with non-halogenated waste complicates the disposal process, increases costs, and can lead to dangerous reactions.[10]

cluster_0 Incompatible Waste Streams cluster_1 Designated Waste Stream Acids Acids Oxidizers Oxidizers Non-Halogenated Organics Non-Halogenated Organics Halogenated_Waste Halogenated Organic Waste Topic_Compound (4-Bromo-2-methoxy-benzyl)- isopropyl-amine Waste Topic_Compound->Halogenated_Waste Segregate Into

Caption: Waste Segregation Logic.

Step 2: Container Selection and Management
  • Select the Right Container: Use a clean, designated hazardous waste container provided by your EHS office. It must be chemically compatible (e.g., High-Density Polyethylene - HDPE, or glass for liquids; a labeled, sealable bag inside a rigid container for solids) and have a secure, leak-proof screw cap.[6] The container material must be resistant to both amines and halogenated organics.

  • Keep it Closed: The container must remain closed at all times except when you are actively adding waste.[6] This prevents the release of vapors and reduces the risk of spills. Do not leave a funnel in the opening.

  • Do Not Overfill: Fill containers to a maximum of 80-90% capacity to allow for vapor expansion and prevent spills during transport.[6]

Step 3: Accurate and Complete Labeling

Proper labeling is a legal requirement and is critical for safety. As soon as the first drop of waste is added, the container must be labeled with a completed EHS-provided hazardous waste tag.

The label MUST include:

  • The words "Hazardous Waste" .

  • Full Chemical Name(s): Write out "(4-Bromo-2-methoxy-benzyl)-isopropyl-amine". Do not use abbreviations or chemical formulas.

  • Composition and Concentration: List all components in the container with their approximate percentages.

  • Hazard Information: Check the boxes for "Corrosive," "Toxic," and "Environmental Hazard."

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA, which is a location at or near the point of generation and under the control of laboratory personnel.

  • Location: The SAA should be in a secondary containment bin to contain any potential leaks.

  • Segregation: Even within the SAA, ensure the halogenated waste container is physically separated from incompatible materials, especially acids and oxidizers.[11]

  • Volume Limits: Be aware of SAA volume limits (typically 55 gallons of total hazardous waste).

Step 5: Requesting Waste Pickup

Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your EHS office through their designated system. Do not allow waste to accumulate for extended periods.

A 1. Generation (Benchtop) B 2. Segregation (Halogenated Waste) A->B Crucial First Step C 3. Containerization (Labeled, Closed, <90% Full) B->C D 4. Storage in SAA (Secondary Containment) C->D E 5. EHS Pickup Request D->E When Full F 6. Licensed Disposal Facility (Incineration) E->F EHS Responsibility

Caption: Disposal Workflow Overview.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Small Spill (Contained in a fume hood): If you are trained and have the appropriate spill kit, you can manage a small spill. Use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

  • Large Spill: Evacuate the area immediately. Alert others, close the lab door, and contact your institution's EHS emergency number or 911.[15]

Decontamination and Empty Container Disposal

  • Equipment Decontamination: Glassware and equipment that have come into contact with the compound should be triple-rinsed. The first rinseate is considered hazardous and must be collected in your halogenated waste container. Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS policy.

  • "Empty" Container Disposal: A container that held the pure compound is not truly empty. It must be managed as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate MUST be collected as halogenated hazardous waste. After triple-rinsing and air-drying, obliterate or remove the original label and dispose of the container according to your EHS procedures for clean glassware or plastic.

By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of health or regulatory compliance.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Public Health England. (2022, May 15). Bromine: incident management. GOV.UK. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code List. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Rutgers University Environmental Health and Safety. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. Retrieved from [Link]

  • Ideal Response. (2025, March 18). Chemical Incompatibility Chart. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026, February 26). Chemical Compatibility. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Coast Guard. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene. Retrieved from [Link]

  • NextSDS. (n.d.). 4-broMo-2-isopropyl-1-Methoxybenzene — Chemical Substance Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). 3.4.1 Chemical Compatibility Guide. Retrieved from [Link]

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